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Core Science & Biosynthesis

Foundational

Mechanistic and Structural Profiling of 2-Hydroxyethyl Hexylcarbamate: A Phosgene-Free Synthon

Executive Summary & Molecular Architecture In modern drug design and materials science, organic carbamates serve as critical structural motifs. They act as highly stable amide surrogates, offering superior first-pass and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern drug design and materials science, organic carbamates serve as critical structural motifs. They act as highly stable amide surrogates, offering superior first-pass and systemic hydrolytic stability in prodrug formulations (1)[1]. Among these, 2-Hydroxyethyl hexylcarbamate (also known as 2-hydroxyethyl 1-hexylcarbamate) has emerged as a highly versatile, bifunctional building block.

The molecular architecture of 2-hydroxyethyl hexylcarbamate (C₉H₁₉NO₃ ) is defined by three distinct functional domains: a hydrophobic hexyl tail, a hydrolytically stable carbamate core, and a hydrophilic, reactive 2-hydroxyethyl head group. This bifunctionality allows it to act as a terminal synthon in polyurethane chemistry or as a critical intermediate in the synthesis of complex pharmaceutical agents, such as 1,3-dihexylurea—a potent inhibitor of soluble epoxide hydrolase (sEH) (2)[2].

StructuralLogic Molecule 2-Hydroxyethyl Hexylcarbamate (C9H19NO3) Hexyl Hexyl Chain (C6H13) Hydrophobic Anchor Molecule->Hexyl Carbamate Carbamate Core (-NH-COO-) Hydrolytic Stability Molecule->Carbamate Hydroxyethyl 2-Hydroxyethyl (-CH2CH2OH) H-Bonding / Crosslinking Molecule->Hydroxyethyl

Functional group logical breakdown of 2-hydroxyethyl hexylcarbamate.

Quantitative Physicochemical Profile

To facilitate precise stoichiometric calculations and predictive modeling in drug design, the core quantitative data for 2-hydroxyethyl hexylcarbamate is summarized below.

ParameterValueMechanistic Significance
IUPAC Name 2-Hydroxyethyl N-hexylcarbamateStandardized nomenclature for structural identification.
Molecular Formula C₉H₁₉NO₃Dictates stoichiometric calculations during synthesis.
Molecular Weight 189.25 g/mol Used for precise mass-to-molar conversions.
Hydrogen Bond Donors 2 (N-H, O-H)Facilitates supramolecular self-assembly and target binding.
Hydrogen Bond Acceptors 3 (C=O, C-O-C, O-H)Enables complexation with protic solvents or biological targets.
Topological Polar Surface Area 58.6 ŲOptimal for membrane permeability in prodrug design.

The Phosgene-Free Synthetic Paradigm

Historically, the synthesis of carbamate derivatives relied heavily on the use of highly toxic phosgene gas or its derivatives (e.g., triphosgene, p-nitrophenyl chloroformate) (1)[1][3]. Modern green chemistry mandates the elimination of these hazardous reagents.

The contemporary, atom-economical approach utilizes ethylene carbonate as a safe, phosgene-free carbonyl source (4)[4]. The reaction proceeds via the nucleophilic attack of hexylamine on the electrophilic carbonyl carbon of ethylene carbonate. This triggers a ring-opening event that directly yields 2-hydroxyethyl hexylcarbamate with 100% atom economy (2)[2].

ReactionWorkflow HexAmine Hexylamine (Nucleophile) Intermediate 2-Hydroxyethyl Hexylcarbamate (Target Synthon) HexAmine->Intermediate Nucleophilic Attack EthCarb Ethylene Carbonate (Electrophile) EthCarb->Intermediate Ring Opening Catalyst Base Catalyst (e.g., CaO) Catalyst->Intermediate Activation Byproduct 1,3-Dihexylurea (Over-reaction Product) Intermediate->Byproduct + Hexylamine (Excess) > 100°C

Reaction workflow for the phosgene-free synthesis of 2-hydroxyethyl hexylcarbamate.

Self-Validating Experimental Protocol

To successfully isolate 2-hydroxyethyl hexylcarbamate, the reaction must be strictly controlled to prevent the intermediate from undergoing a secondary reaction with excess amine, which would yield 1,3-dihexylurea and ethylene glycol. The following protocol is designed as a self-validating system, embedding causality and analytical checkpoints into every step.

Step 1: Stoichiometric Reagent Preparation
  • Action: Combine 1.0 equivalent of hexylamine with 1.1 equivalents of ethylene carbonate in a solvent-free reaction vessel (or using a minimal amount of polar aprotic solvent like acetonitrile).

  • Causality: The 10% molar excess of ethylene carbonate ensures that hexylamine acts as the limiting reagent. By starving the reaction of excess amine, we kinetically suppress the secondary nucleophilic attack on the newly formed carbamate, preventing urea formation (2)[2].

  • Validation Check: Conduct an initial GC-MS analysis to confirm the exact 1:1.1 molar ratio prior to initiating catalysis.

Step 2: Heterogeneous Catalysis
  • Action: Add 10 mol% Calcium Oxide (CaO) to the mixture.

  • Causality: Ethylene carbonate is a highly stable cyclic ester. The basic CaO catalyst activates the carbonyl carbon, lowering the activation energy required for the amine's nucleophilic attack. CaO is specifically selected because it is a heterogeneous, insoluble catalyst; it can be cleanly removed via simple filtration, avoiding the toxic metal residues left behind by soluble organotin catalysts (2)[2].

  • Validation Check: The reaction mixture must remain a visible suspension, allowing for visual confirmation of catalyst dispersion and ensuring easy downstream filtration.

Step 3: Kinetically Controlled Heating
  • Action: Heat the reaction mixture to strictly 60–70°C under continuous stirring for 4 hours.

  • Causality: Temperature is the most critical control vector in this workflow. At 60–70°C, the ring-opening of ethylene carbonate is thermodynamically favored, yielding the target carbamate. However, if the temperature exceeds 100°C, the thermal energy overcomes the activation barrier for the secondary reaction. The 2-hydroxyethyl group becomes a leaving group (expelled as ethylene glycol), driving the reaction entirely to 1,3-dihexylurea.

  • Validation Check: Monitor the reaction via FTIR spectroscopy. The successful formation of the product is validated by the disappearance of the cyclic carbonate C=O stretch (~1800 cm⁻¹) and the simultaneous emergence of the acyclic carbamate C=O stretch (~1700 cm⁻¹) alongside a broad O-H/N-H stretch (~3300 cm⁻¹).

Step 4: Isolation and Purification
  • Action: Filter the mixture through a Celite pad to remove the solid CaO catalyst. Wash the filtrate with a mild aqueous acid (e.g., 0.1 M HCl) followed by brine, then extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality: The mild acid wash protonates any trace amounts of unreacted hexylamine, partitioning it into the aqueous layer. The organic layer strictly retains the neutral 2-hydroxyethyl hexylcarbamate.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a high-polarity eluent (e.g., EtOAc/Hexane 1:1). A single distinct spot confirms the purity of the carbamate and the absence of the highly polar urea byproduct.

Conclusion

2-Hydroxyethyl hexylcarbamate represents a vital intersection between green chemistry and advanced drug design. By leveraging the phosgene-free ring-opening of ethylene carbonate, researchers can synthesize this bifunctional molecule with high atom economy and minimal environmental impact. Understanding the precise kinetic controls—specifically temperature and stoichiometry—is paramount to isolating this carbamate and preventing its over-reaction into urea derivatives. As the pharmaceutical industry continues to prioritize stable amide surrogates, the structural profiling and controlled synthesis of molecules like C₉H₁₉NO₃ will remain foundational to modern medicinal chemistry.

References

  • Benchchem. "1,3-Dihexylurea|sEH Inhibitor|For Research - Benchchem". 2

  • ACS Publications. "Organic Carbamates in Drug Design and Medicinal Chemistry". 1

  • Organic Chemistry Portal. "Carbamate synthesis by carbamoylation". 4

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Hexylcarbamate Derivatives: A Comprehensive Guide

Executive Summary Hexylcarbamate derivatives represent a crucial structural motif in both medicinal chemistry (as prodrugs and peptide surrogates) and materials science (as polyurethane precursors). Understanding their t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexylcarbamate derivatives represent a crucial structural motif in both medicinal chemistry (as prodrugs and peptide surrogates) and materials science (as polyurethane precursors). Understanding their thermodynamic stability—specifically their resistance to thermal degradation and hydrolytic cleavage—is essential for optimizing their application. This technical guide synthesizes empirical thermodynamic data, details the mechanistic pathways of carbamate degradation, and provides a self-validating experimental protocol for kinetic analysis.

Structural Thermodynamics of the Carbamate Linkage

The unique stability of the carbamate group arises from its hybrid ester-amide structure. The delocalization of the nitrogen lone pair into the adjacent carbonyl group provides significant resonance stabilization. However, as noted in, the amide resonance energy in carbamates is approximately 3–4 kcal/mol lower than that of standard amides due to the competing electron-donating effect of the adjacent ester oxygen[1].

For hexylcarbamate derivatives, the flexible, hydrophobic six-carbon aliphatic chain introduces entropic considerations during solvation and receptor binding, while the carbamate core dictates the enthalpy of degradation.

Thermal Degradation Kinetics and Isocyanate Formation

In polymer recycling and phosgene-free isocyanate synthesis, the thermal decomposition of hexylcarbamates is a highly targeted reaction. The degradation typically proceeds via a concerted cyclic transition state, yielding hexyl isocyanate and an alcohol (or amine, depending on the substitution)[2].

Quantitative Data: Kinetic Parameters

Recent kinetic modeling of N-alkyl-O-methyl carbamates in gas-phase displacement reactors has quantified the activation energies ( Ea​ ) and pre-exponential factors ( A ) required for thermal unzipping, as detailed in [3].

Compound DerivativePhaseActivation Energy ( Ea​ , kJ/mol)Pre-exponential Factor ( A , s⁻¹)Decomposition Temp Range (°C)
O-Methyl-N-hexyl carbamateGas58.85.99 × 10⁵250 – 300
O-Methyl-N-(n-butyl) carbamateGas55.42.15 × 10⁴250 – 300
Dimethylhexane-1,6-dicarbamateLiquid/Solid119.56.60 × 10¹⁴280 – 320

(Note: Data synthesized from thermal decomposition models of aliphatic carbamates[3],[4].)

G A Hexylcarbamate Derivative B Concerted Cyclic Transition State A->B Heat (>250°C) C Hexyl Isocyanate (Target) B->C D Alcohol/Byproduct B->D

Thermal degradation pathway of hexylcarbamates yielding isocyanates.

Hydrolytic and Metabolic Stability in Medicinal Chemistry

In drug design, hexylcarbamates are utilized to enhance permeability and confer resistance against aminopeptidases. The metabolic lability of carbamates follows a distinct structure-activity relationship. Aliphatic carbamates (like hexyl derivatives) are significantly more stable than their aryl counterparts, according to [1]. The trend of metabolic lability is generally: aryl-OCO-NHalkyl ≫ alkyl-OCO-NHalkyl ≈ alkyl-OCO-N(alkyl)2 > cyclic carbamates[1].

Carbamate ClassRepresentative MotifRelative Metabolic LabilityHydrolytic Half-Life (pH 7.4, 37°C)
Aryl-AlkylPhenyl-OCO-NH-hexylHigh (Rapid cleavage)< 2 hours
Alkyl-AlkylHexyl-OCO-NH-methylLow (Highly stable)> 48 hours
CyclicOxazolidinone derivativesVery Low> 72 hours

Experimental Protocol: Determining Thermodynamic Stability via Isoconversional TGA-DSC

To empirically validate the thermodynamic stability of a novel hexylcarbamate derivative, a rigorous, self-validating thermal analysis protocol must be employed. We utilize Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) using multiple heating rates to extract model-free kinetic parameters, as demonstrated in [5].

Step-by-Step Methodology:
  • Sample Preparation & Desiccation:

    • Action: Isolate 5–10 mg of the highly pure (>99% via HPLC) hexylcarbamate derivative. Dry under high vacuum (0.1 mbar) at 40°C for 24 hours.

    • Causality: Residual moisture acts as a plasticizer and a potential nucleophile, which can prematurely initiate hydrolysis during heating, artificially lowering the apparent activation energy ( Ea​ ).

  • TGA-DSC Calibration:

    • Action: Calibrate the TGA-DSC instrument using indium and zinc standards for temperature and heat flow accuracy.

    • Causality: Accurate thermodynamic parameter extraction (Enthalpy ΔH , Entropy ΔS ) relies entirely on precise heat flux measurements. Baseline drift invalidates the integration of the endothermic decomposition peak.

  • Dynamic Heating Runs (Isoconversional Method):

    • Action: Subject separate aliquots of the sample to dynamic heating under a high-purity nitrogen purge (50 mL/min) at distinct heating rates ( β = 5, 10, 15, and 20 °C/min) from 25°C to 500°C[5].

    • Causality: Utilizing multiple heating rates allows for the application of model-free isoconversional kinetics (e.g., Kissinger-Akahira-Sunose). This prevents the forced fitting of degradation data into a pre-assumed reaction model, ensuring the calculated Ea​ reflects the true complex reaction pathway.

  • Data Extraction and Thermodynamic Calculation:

    • Action: Plot ln(β/Tp2​) versus 1/Tp​ (where Tp​ is the peak decomposition temperature). The slope yields −Ea​/R . Calculate the pre-exponential factor ( A ), then derive ΔG‡ , ΔH‡ , and ΔS‡ using the Eyring equation.

    • Causality: This mathematical triangulation self-validates the data. A positive ΔG‡ confirms the non-spontaneity of degradation at room temperature, while a negative ΔS‡ corroborates the highly ordered nature of the concerted cyclic transition state.

G N1 1. Sample Desiccation (Remove H2O nucleophiles) N2 2. TGA-DSC Runs (Multiple Heating Rates: 5-20°C/min) N1->N2 N3 3. Isoconversional Plotting (e.g., KAS or FWO methods) N2->N3 N4 4. Thermodynamic Extraction (Ea, ΔH‡, ΔS‡, ΔG‡) N3->N4

Self-validating TGA-DSC workflow for extracting thermodynamic parameters.

Conclusion

The thermodynamic stability of hexylcarbamate derivatives is governed by the delicate interplay of amide resonance, steric shielding by the hexyl chain, and phase-dependent transition states. Whether engineering a highly stable prodrug to bypass first-pass metabolism or designing a thermally labile polyurethane precursor for chemical recycling, mastering these kinetic and thermodynamic parameters is non-negotiable. By employing rigorous, model-free isoconversional protocols, researchers can accurately map the energy landscape of carbamate degradation, transforming empirical data into predictive molecular design.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry.[Link]

  • Tsvetov, N., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Computation.[Link]

  • Li, X., et al. (2011). Non-isothermal thermal decomposition reaction kinetics of dimethylhexane-1,6-dicarbamate (HDC). Journal of Hazardous Materials.[Link]

  • Messaoudi, B., et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers.[Link]

Sources

Foundational

literature review of 2-Hydroxyethyl 1-Hexylcarbamate applications

Beyond Phosgene: A Technical Guide to 2-Hydroxyethyl 1-Hexylcarbamate in Green Synthesis, Materials Science, and Drug Design As the chemical industry pivots toward sustainable, low-toxicity methodologies, the reliance on...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Phosgene: A Technical Guide to 2-Hydroxyethyl 1-Hexylcarbamate in Green Synthesis, Materials Science, and Drug Design

As the chemical industry pivots toward sustainable, low-toxicity methodologies, the reliance on hazardous reagents like phosgene is being systematically phased out. At the forefront of this transition is 2-Hydroxyethyl 1-hexylcarbamate (also referred to as 2-hydroxyethyl N-hexylcarbamate), an aliphatic carbamate intermediate that bridges the gap between green chemistry, advanced polymer science, and medicinal drug design.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic utility of this compound. We will explore its role as a critical intermediate, the causality behind its reaction pathways, and provide field-proven, self-validating protocols for its application.

Chemical Identity and Mechanistic Significance

2-Hydroxyethyl 1-hexylcarbamate is generated via the nucleophilic ring-opening of ethylene carbonate by hexylamine. Structurally, it features a hydrophobic hexyl chain and a hydrophilic 2-hydroxyethyl tail, making it a versatile amphiphilic intermediate.

The strategic advantage of this molecule lies in its synthesis. Traditional carbamate and urea synthesis relies heavily on highly toxic phosgene or isocyanate gas. By utilizing ethylene carbonate—a stable, low-toxicity cyclic carbonate—chemists can achieve the same structural motifs through a safer, atom-economical pathway (1)[1]. The reaction is driven by the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of the cyclic carbonate, yielding the hydroxyalkyl carbamate without the evolution of hazardous byproducts.

Core Application I: Green Synthesis of Symmetrical Ureas

One of the most prominent applications of 2-hydroxyethyl 1-hexylcarbamate is its role as a transient intermediate in the synthesis of 1,3-dihexylurea, a compound widely utilized in research as a soluble epoxide hydrolase (sEH) inhibitor (2)[2].

The synthesis proceeds in two distinct mechanistic steps. The first is the rapid, uncatalyzed formation of the carbamate. The second step—the aminolysis of the carbamate by a second equivalent of amine to form the urea—is the rate-determining step and requires catalytic activation. Basic metal oxides, such as Calcium Oxide (CaO), or organocatalysts like DBU, are employed to accelerate this transformation (3)[3].

Pathway N1 Hexylamine (Nucleophile) N3 2-Hydroxyethyl 1-Hexylcarbamate N1->N3 Nucleophilic Attack N5 1,3-Dihexylurea (Target Product) N1->N5 2nd Equivalent N2 Ethylene Carbonate (Electrophile) N2->N3 Ring Opening N3->N5 Aminolysis N6 Ethylene Glycol (Byproduct) N3->N6 Leaving Group N4 Catalyst (CaO / DBU) N4->N5 Activation

Fig 1: Reaction pathway for the phosgene-free synthesis of ureas via a carbamate intermediate.

Quantitative Data: Microwave vs. Conventional Heating

Coupling this green synthesis with microwave irradiation drastically improves the thermodynamic profile of the reaction (4)[4]. The table below summarizes the operational advantages:

ParameterConventional HeatingMicrowave IrradiationMechanistic Advantage
Energy Transfer Conductive (Wall-to-core)Dielectric (Direct molecular)Rapid, uniform activation of polar intermediates.
Reaction Time 12–24 Hours15–30 MinutesSuppression of thermal degradation and side reactions.
Catalyst Loading High (Often stoichiometric)Low (Catalytic)Enhanced turnover frequency due to localized superheating.
Solvent Profile Required (e.g., Toluene)Solvent-FreeGreener process; higher effective collision frequency.
Self-Validating Experimental Protocol: Synthesis of 1,3-Dihexylurea

Phase 1: Carbamate Intermediate Formation

  • Reagent Charging: In a microwave-transparent vessel, combine 10.0 mmol of ethylene carbonate and 10.5 mmol of hexylamine. Causality: A slight stoichiometric excess of the amine ensures complete consumption of the cyclic carbonate, preventing unreacted electrophiles from complicating downstream purification.

  • Activation: Subject the neat mixture to microwave irradiation (50 W, 60°C) for 15 minutes. Causality: Dielectric heating directly activates the highly polar carbonyl group of ethylene carbonate, accelerating nucleophilic ring-opening without the need for bulk solvent heating.

  • Self-Validation Check: Analyze an aliquot via FT-IR spectroscopy. The protocol is self-validating when the cyclic carbonate C=O stretch (approx. 1800 cm⁻¹) completely disappears, replaced by the broad carbamate N-H/O-H stretches (3300 cm⁻¹) and the urethane C=O stretch (1700 cm⁻¹). Do not proceed to Phase 2 until this condition is met.

Phase 2: Catalytic Aminolysis 4. Catalyst Addition: To the validated carbamate intermediate, add 10.0 mmol of hexylamine and 1.0 mmol of finely powdered Calcium Oxide (CaO). Causality: The strongly basic metal oxide (CaO) deprotonates the incoming amine, increasing its nucleophilicity, while simultaneously stabilizing the transition state during the rate-determining aminolysis of the carbamate. 5. Curing: Irradiate the mixture at 100°C for 30 minutes. 6. Isolation: Wash the crude mixture with cold water to dissolve and remove the ethylene glycol byproduct and the CaO catalyst. Recrystallize the remaining solid from ethanol to yield pure 1,3-dihexylurea.

Core Application II: Non-Isocyanate Polyurethanes (NIPUs) and Coatings

Beyond small-molecule synthesis, 2-hydroxyethyl 1-hexylcarbamate is highly valued in polymer and materials science. It serves as a critical building block in the formulation of Non-Isocyanate Polyurethanes (NIPUs) and advanced coating compositions (5)[5].

In traditional polyurethane synthesis, hazardous diisocyanates are reacted with polyols. In the NIPU framework, hydroxyalkyl carbamates act as reactive crosslinkers. The primary hydroxyl group of the 2-hydroxyethyl tail can be thermally cured with aminoplast resins (such as melamine-formaldehyde crosslinkers like Cymel-327). This crosslinking yields hard, tough, and highly glossy coatings resistant to environmental degradation, entirely bypassing the toxicity and moisture-sensitivity issues inherent to isocyanate chemistry.

Core Application III: Medicinal Chemistry and PROTAC Linkers

In the realm of drug development, the carbamate functional group is highly prized for its chemical stability and capability to permeate cell membranes. Carbamates are frequently deployed as peptide bond surrogates because they confer exceptional metabolic stability against aminopeptidases—enzymes that rapidly degrade native amide bonds (6)[6].

Furthermore, aliphatic carbamates like 2-hydroxyethyl 1-hexylcarbamate are increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs). The hexyl chain acts as a flexible, hydrophobic aliphatic linker, successfully bridging the target-protein binding ligand with the E3 ubiquitin ligase recruiting moiety (7)[7]. The terminal hydroxyl group provides a convenient synthetic handle for esterification or etherification, allowing precise tuning of the PROTAC's physicochemical properties.

Conclusion

2-Hydroxyethyl 1-hexylcarbamate is far more than a simple organic intermediate; it is a linchpin in the modernization of chemical synthesis. By enabling phosgene-free urea production, facilitating the creation of non-toxic NIPU coatings, and providing metabolically stable linkers for advanced therapeutics, this compound exemplifies the intersection of safety, efficiency, and high-performance molecular design.

References

  • 1,3-Dihexylurea | sEH Inhibitor | For Research - Benchchem. 2

  • Synthesis of 1,3-dialkylurea from ethylene carbonate and amine using calcium oxide - ResearchGate. 3

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. 6

  • Carbamate coating compositions (WO1987000851A1) - Google Patents. 5

  • Aliphatic Linkers - BroadPharm. 7

  • Reactive Applications of Cyclic Alkylene Carbonates - ACS Publications.1

Sources

Exploratory

Theoretical Molecular Weight Calculation and Analytical Characterization of 2-Hydroxyethyl 1-Hexylcarbamate

Executive Summary In modern synthetic organic chemistry and drug development, carbamate derivatives frequently serve as critical intermediates or active pharmaceutical ingredients. 2-Hydroxyethyl 1-hexylcarbamate is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug development, carbamate derivatives frequently serve as critical intermediates or active pharmaceutical ingredients. 2-Hydroxyethyl 1-hexylcarbamate is a prime example, often synthesized as a stable intermediate during the non-phosgene organocatalytic production of symmetrical ureas (such as 1,3-dihexylurea, a known soluble epoxide hydrolase inhibitor)[1].

This technical whitepaper provides an authoritative guide on the theoretical molecular weight calculation, exact monoisotopic mass determination, and the self-validating analytical protocols required to characterize 2-hydroxyethyl 1-hexylcarbamate (Molecular Formula: C9​H19​NO3​ )[2].

Chemical Identity & Mechanistic Context

Before establishing analytical parameters, it is necessary to understand the structural connectivity and origin of the molecule. 2-Hydroxyethyl 1-hexylcarbamate is formed via the nucleophilic attack of a primary amine (hexylamine) on the carbonyl carbon of ethylene carbonate[1]. This ring-opening reaction yields the carbamate intermediate, which can subsequently react with a second equivalent of hexylamine to form a urea derivative.

While the molecular formula C9​H19​NO3​ is shared with several structural isomers (such as nonyl nitrate)[2], the specific connectivity of 2-hydroxyethyl 1-hexylcarbamate features a hexyl chain attached to a carbamate nitrogen, which is esterified to a 2-hydroxyethyl group.

ReactionPathway A Ethylene Carbonate (C3H4O3) C Nucleophilic Attack (Ring Opening) A->C B Hexylamine (C6H15N) B->C D 2-Hydroxyethyl 1-Hexylcarbamate (C9H19NO3) C->D Intermediate E 2nd Hexylamine Addition D->E F 1,3-Dihexylurea (C13H28N2O) E->F Final Product

Reaction pathway forming 2-hydroxyethyl 1-hexylcarbamate as a key intermediate.

Theoretical Molecular Weight & Exact Mass Determination

A fundamental distinction in analytical chemistry is the difference between Standard Molecular Weight (used for bulk stoichiometric calculations) and Monoisotopic Exact Mass (used for High-Resolution Mass Spectrometry).

Standard Molecular Weight Calculation

The standard molecular weight accounts for the natural terrestrial isotopic distribution of elements. Using the most recent standard atomic weights published by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[3]:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Calculation: MW=(9×12.011)+(19×1.008)+(1×14.007)+(3×15.999)=189.255 g/mol

Monoisotopic Exact Mass Calculation

High-Resolution Mass Spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, separate individual isotopes. Therefore, the target mass must be calculated using the exact mass of the most abundant isotope for each element ( 12C , 1H , 14N , 16O ).

Calculation: ExactMass=(9×12.000000)+(19×1.007825)+(1×14.003074)+(3×15.994915)=189.136494 Da [2]

Atomic Mass Contributions Summary

Table 1: Atomic Mass Contributions for C9​H19​NO3​

ElementSymbolIsotopeQuantityStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)Total Mass Contribution ( g/mol )
CarbonC 12C 912.01112.000000108.099
HydrogenH 1H 191.0081.00782519.152
NitrogenN 14N 114.00714.00307414.007
OxygenO 16O 315.99915.99491547.997
Total 189.255

Analytical Characterization Protocols

To ensure scientific integrity, the theoretical calculations must be validated through orthogonal analytical techniques. The following self-validating protocols are designed to confirm both the molecular weight and the structural connectivity of the compound.

Protocol 1: High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)

Causality & Rationale: Carbamates possess a nitrogen atom and a carbonyl oxygen that act as strong hydrogen bond acceptors. Consequently, they exhibit excellent ionization efficiency in Positive Electrospray Ionization (ESI+) , readily forming protonated molecules [M+H]+ and sodium adducts [M+Na]+ . Formic acid is added to the mobile phase specifically to act as a proton donor, driving the equilibrium toward [M+H]+ formation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized 2-hydroxyethyl 1-hexylcarbamate in LC-MS grade methanol to a final concentration of 1 µg/mL. Note: Higher concentrations may lead to detector saturation and artificial inflation of dimer species [2M+Na]+ .

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase UHPLC column. Elute using a gradient of Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Mass Analysis: Acquire full-scan HRMS data (m/z 100–1000) using a Time-of-Flight (TOF) analyzer. Extract the ion chromatograms (EIC) for the theoretical adduct masses (see Table 2).

MSWorkflow S1 Sample Prep (1 µg/mL) S2 UHPLC Separation S1->S2 S3 ESI+ Ionization (Adduct Formation) S2->S3 S4 HRMS (TOF) Mass Analysis S3->S4 S5 Data Processing (Extracted Ion) S4->S5

Step-by-step high-resolution LC-MS workflow for molecular weight validation.

Table 2: Expected HRMS Adducts (Positive Ion Mode) Calculated using the exact mass (189.136494 Da) + adduct exact masses (e.g., H+ = 1.007276 Da).

Ion SpeciesFormulaTheoretical Exact Mass (m/z)Relative Intensity Expectation
Protonated Molecule [M+H]+ 190.1438High (Primary target)
Sodium Adduct [M+Na]+ 212.1263Moderate to High
Potassium Adduct [M+K]+ 228.1002Low
Dimer Sodium Adduct [2M+Na]+ 401.2628Concentration dependent
Protocol 2: Nuclear Magnetic Resonance (NMR) Structural Validation

Causality & Rationale: While HRMS confirms the exact mass and molecular formula ( C9​H19​NO3​ ), it cannot definitively rule out isomers (e.g., nonyl nitrate)[2]. 1H -NMR is required to map the specific hydrogen environments. A critical self-validating step is the D2​O exchange: adding a drop of heavy water ( D2​O ) to the NMR tube will cause the exchangeable N-H and O-H protons to disappear from the spectrum, unequivocally proving the presence of the carbamate and hydroxyl functional groups.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Acquisition: Acquire a standard 1D 1H -NMR spectrum at 400 MHz.

  • Spectral Interpretation:

    • 0.85–0.95 ppm (Triplet): Terminal methyl group ( −CH3​ ) of the hexyl chain.

    • 1.20–1.55 ppm (Multiplets): Internal methylene protons ( −(CH2​)4​− ) of the hexyl chain.

    • 3.10–3.20 ppm (Quartet/Multiplet): Methylene protons adjacent to the carbamate nitrogen ( −CH2​−NH− ).

    • 3.70–4.20 ppm (Triplets): Methylene protons of the ethylene glycol moiety ( −O−CH2​−CH2​−OH ).

    • 4.50–5.00 ppm (Broad Singlets): The N-H and O-H protons.

  • Validation: Perform a D2​O shake. Re-acquire the spectrum and verify the disappearance of the peaks at 4.50–5.00 ppm.

References

  • PubChem. "Nonyl nitrate | C9H19NO3 - PubChem" (Utilized for exact mass verification of the C9​H19​NO3​ isomeric formula). National Center for Biotechnology Information. Available at:[Link]

  • IUPAC. "Atomic Weights of the Elements 2023" (Source for standard atomic weights and isotopic abundances). IUPAC Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

  • ChEMBL. "Compound Report Card: CHEMBL1641739" (Reference for small molecule properties of the C9​H19​NO3​ formula space). European Bioinformatics Institute. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Non-Isocyanate Polyurethane (NIPU) Synthesis Using 2-Hydroxyethyl 1-Hexylcarbamate as a Kinetic Model

Executive Summary The transition from toxic, phosgene-derived isocyanates to greener polyurethane synthesis relies heavily on the polycondensation of hydroxyalkyl carbamates[1]. However, direct polymerization of bis-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from toxic, phosgene-derived isocyanates to greener polyurethane synthesis relies heavily on the polycondensation of hydroxyalkyl carbamates[1]. However, direct polymerization of bis-carbamate monomers often yields highly viscous or insoluble networks, obscuring real-time kinetic analysis. 2-Hydroxyethyl 1-hexylcarbamate (HEHC) serves as an indispensable AB-type model monomer. By utilizing this monofunctional compound, researchers can isolate transurethanization kinetics from polymer chain entanglement, allowing for the precise optimization of catalysts and the suppression of deleterious side reactions before scaling up to high-molecular-weight non-isocyanate polyurethanes (NIPUs)[2].

Mechanistic Rationale & Causality (E-E-A-T)

The preparation of polyurethanes via this route involves two distinct chemical phases, each governed by strict thermodynamic and kinetic rules.

Phase 1: Ring-Opening Aminolysis HEHC is synthesized via the nucleophilic attack of hexylamine on ethylene carbonate. This reaction is 100% atom-economical and avoids the generation of volatile organic byproducts[1]. The resulting HEHC molecule contains both a urethane linkage and a reactive primary hydroxyl group, making it a perfect structural mimic of the propagating end of a NIPU chain[3].

Phase 2: Transurethanization vs. Back-Biting To form a polyurethane backbone, the HEHC model must undergo transurethanization with an exogenous polyol. This requires breaking the existing urethane bond to form a new one, displacing ethylene glycol. However, at the elevated temperatures typically required for polycondensation (>150 °C), hydroxyalkyl carbamates are highly susceptible to an intramolecular back-biting side reaction [4].

  • The Causality of Degradation: The terminal hydroxyl group of HEHC attacks its own urethane carbonyl. This forms a thermodynamically stable 5-membered cyclic carbonate and liberates free hexylamine. The free amine then rapidly attacks remaining carbamate groups, forming urea linkages. These urea defects disrupt the hydrogen-bonding uniformity of the final polyurethane, drastically altering its thermomechanical properties[4].

  • The Catalytic Solution: To prevent back-biting, the activation energy of the desired transurethanization must be lowered so the reaction can proceed at milder temperatures (e.g., 120 °C). Organocatalysts like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) achieve this by acting as bifunctional hydrogen-bond donors/acceptors, simultaneously activating the incoming polyol and the carbamate carbonyl[5].

Reaction Pathway Visualization

Pathway N1 Hexylamine + Ethylene Carbonate N2 2-Hydroxyethyl 1-Hexylcarbamate (Model Monomer) N1->N2 Ring-Opening (100% Atom Economy) N3 Transurethanization (Diol Addition) N2->N3 Catalyst + Heat (e.g., TBD) N4 Side Reaction: Back-Biting N2->N4 High Temp / Uncatalyzed N6 Target Urethane Linkage N3->N6 Desired Pathway N5 Urea + Ethylene Carbonate N4->N5 Degradation N7 NIPU Polymerization (Scale-up) N6->N7 Method Transfer

Workflow for optimizing NIPU synthesis using 2-hydroxyethyl 1-hexylcarbamate as a model compound.

Experimental Workflows & Protocols

Protocol 1: Synthesis and Isolation of 2-Hydroxyethyl 1-Hexylcarbamate
  • Objective: Synthesize a high-purity HEHC model compound to ensure accurate downstream kinetic profiling.

  • Step-by-Step Methodology:

    • Charge a 250 mL round-bottom flask equipped with a magnetic stirrer with 1.0 equivalent of ethylene carbonate and 1.05 equivalents of hexylamine.

    • Stir the mixture neat at 50 °C for 4 hours under a dry nitrogen atmosphere.

      • Causality: The slight molar excess of amine ensures the complete consumption of the cyclic carbonate. Residual cyclic carbonate would act as a chain terminator during downstream transurethanization, skewing kinetic data.

    • Self-Validation Check: Extract a 0.1 mL aliquot and analyze via FTIR. The reaction is complete when the cyclic carbonate C=O stretch (~1800 cm⁻¹) completely disappears, replaced by the carbamate C=O stretch (~1700 cm⁻¹).

    • Remove the unreacted hexylamine under reduced pressure (vacuum distillation at 60 °C, <10 mbar).

    • Recrystallize the crude product from a 70:30 mixture of ethyl acetate/hexane to yield pure HEHC as a white crystalline solid.

Protocol 2: Model Transurethanization Kinetic Assay
  • Objective: Evaluate catalyst efficiency for urethane bond formation while kinetically freezing the back-biting pathway.

  • Step-by-Step Methodology:

    • In a Schlenk tube, combine HEHC (1.0 eq), 1,4-butanediol (5.0 eq, acting as both the reactant and the solvent), and the selected catalyst (e.g., TBD, 5 mol%).

    • Heat the mixture to 120 °C under a continuous nitrogen flow for 2 hours.

      • Causality: Maintaining the temperature at 120 °C is critical. TBD provides enough activation to drive transurethanization at this temperature. Exceeding 140 °C would provide the thermal energy required to overcome the activation barrier of the back-biting degradation pathway[4].

    • Extract 0.5 mL aliquots every 30 minutes and quench immediately in cold CDCl₃ to halt the reaction.

    • Self-Validation Check: Analyze via ¹H NMR. Calculate conversion by integrating the disappearance of the HEHC methylene protons adjacent to the carbamate nitrogen against the appearance of the new urethane protons.

Protocol 3: Scale-up to Bis-Carbamate NIPU Polymerization
  • Objective: Apply the optimized model conditions to bifunctional monomers to synthesize high-molecular-weight polyurethanes.

  • Step-by-Step Methodology:

    • Substitute the monofunctional HEHC with a bifunctional monomer, such as 1,6-hexamethylene bis(2-hydroxyethyl carbamate).

    • Mix equimolar amounts of the bis-carbamate and a polyol (e.g., poly(tetramethylene ether) glycol, PTMG) with 5 mol% TBD in a specialized polycondensation reactor.

    • Conduct the first stage of polycondensation at 120 °C for 2 hours under nitrogen to build short urethane oligomers.

    • Apply a dynamic high vacuum (< 1 mbar) and gradually increase the temperature to 135 °C for 4 to 6 hours.

      • Causality: Transurethanization is a reversible equilibrium reaction. The dynamic vacuum continuously removes the volatile ethylene glycol byproduct. According to Le Chatelier's principle, this mass transfer shifts the equilibrium strictly toward chain extension, maximizing the molecular weight of the NIPU[5].

Quantitative Data: Catalyst Efficacy & Selectivity

The data derived from the HEHC model assay demonstrates the necessity of organocatalysis in NIPU synthesis. Without a highly active catalyst like TBD, the reaction requires higher temperatures, which inevitably triggers the formation of urea defects.

Table 1: Catalyst Efficacy and Selectivity in HEHC Model Transurethanization (120 °C, 2 hours)

Catalyst SystemConcentration (mol%)Conversion (%)Urethane Selectivity (%)Urea Formation (Side Product) (%)
UncatalyzedN/A< 5N/AN/A
K₂CO₃5.0458218
Ti(OBu)₄5.0688812
TBD5.0> 95> 98< 2

Note: Urethane selectivity is defined as the percentage of converted HEHC that successfully formed the target transurethanized product rather than undergoing back-biting.

References

  • Synthesis of High Molecular Weight Isocyanate‐Free Polyurethanes by Transurethanization of Dimethyl Carbamate With Mixtures of Long and Short Chain Diols. ResearchGate / POLYMER. 5

  • Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)s—An Insight into Transurethanization Reactions and Structure–Property Relationships. MDPI. 4

  • Non-isocyanate polyurethane (NiPU) - specific polymers. Specific Polymers. 1

  • Lipase-Catalyzed Transamidation of Urethane-Bond-Containing Ester. PMC - NIH.2

  • Aliphatic cyclic carbonates and spiroorthocarbonates as monomers. ResearchGate. 3

Sources

Application

Comprehensive Application Note: Experimental Design for Carbamate Hydrolysis and Stability Studies

Carbamates (R¹-O-CO-NR²R³) are ubiquitous structural motifs in modern drug discovery, frequently utilized in prodrug design, cholinesterase inhibitors, and as self-immolative linkers in antibody-drug conjugates (ADCs). T...

Author: BenchChem Technical Support Team. Date: March 2026

Carbamates (R¹-O-CO-NR²R³) are ubiquitous structural motifs in modern drug discovery, frequently utilized in prodrug design, cholinesterase inhibitors, and as self-immolative linkers in antibody-drug conjugates (ADCs). The pharmacological efficacy, systemic toxicity, and shelf-life of these compounds are intrinsically tied to their hydrolytic stability.

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard operating procedures. This document details the causality behind kinetic assays, providing researchers with a self-validating framework to accurately profile carbamate degradation in both chemical and biological matrices.

Mechanistic Causality in Experimental Design

To design a robust stability assay, one must first understand the fundamental chemical logic governing carbamate degradation. Carbamate hydrolysis fundamentally proceeds via two competing base-catalyzed pathways, heavily dependent on the substitution pattern of the nitrogen atom[1]:

  • E1cB Mechanism (Unimolecular Elimination Conjugate Base): Primary and secondary carbamates possessing an acidic N-H proton undergo deprotonation to form an unstable isocyanate intermediate. This intermediate rapidly hydrates and decarboxylates into an amine and carbon dioxide[2].

  • BAc2 Mechanism (Bimolecular Addition-Elimination): Tertiary carbamates (lacking an N-H proton) or those in highly specific solvent environments undergo direct nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate prior to C-O bond cleavage[3].

Understanding these pathways dictates our experimental parameters. For instance, the pH-rate profile of carbamate hydrolysis often exhibits a V-shaped or U-shaped curve, indicating specific acid and base catalysis at extreme pH values, with a plateau of maximum stability typically occurring around pH 4 to 5[4].

Mechanism Carbamate Carbamate Ester (R1-O-CO-NR2R3) E1cB_Path E1cB Pathway (Requires N-H proton) Carbamate->E1cB_Path Base (OH-) BAc2_Path BAc2 Pathway (Nucleophilic Attack) Carbamate->BAc2_Path Base/Nucleophile Isocyanate Isocyanate Intermediate (R2-N=C=O) E1cB_Path->Isocyanate - R1O- Products Products (Amine + Alcohol + CO2) Isocyanate->Products + H2O Tetrahedral Tetrahedral Intermediate BAc2_Path->Tetrahedral Tetrahedral->Products - R1O-

Competing BAc2 and E1cB mechanisms governing the base-catalyzed hydrolysis of carbamates.

Structural Influence on Hydrolytic Stability

A meta-analysis of carbamate metabolic and chemical hydrolysis reveals a distinct qualitative structure-property relationship (QSPR). The electrophilicity of the carbonyl group (LUMO energy) and the leaving group capability of the O-substituent dictate the half-life[5]. Aryl carbamates are generally more labile than alkyl carbamates due to the superior leaving group ability of phenoxide ions compared to alkoxides[6].

The following table summarizes the quantitative stability trends used to guide initial experimental sampling windows:

Carbamate Structural ClassSubstitution PatternRelative Hydrolytic StabilityPrimary Degradation Mechanism
Aryl-OCO-NH-Alkyl N-monosubstituted, Aryl esterVery Low (Highly Labile)E1cB
Alkyl-OCO-NH-Alkyl N-monosubstituted, Alkyl esterModerateE1cB
Aryl-OCO-N(Alkyl)₂ N,N-disubstituted, Aryl esterModerate to HighBAc2
Alkyl-OCO-N(Alkyl)₂ N,N-disubstituted, Alkyl esterHigh (Highly Stable)BAc2
Cyclic Carbamates Endocyclic NitrogenVery HighBAc2

Data synthesis derived from qualitative structure-metabolism relationships[7].

Experimental Workflow and Protocols

To establish a self-validating system, a dual-assay approach is required: an aqueous buffer assay to determine intrinsic chemical stability, and a biological matrix assay (e.g., plasma/serum) to evaluate enzymatic liability (e.g., esterases, FAAH)[8].

Workflow Start Compound Selection (Carbamate Library) Buffer Aqueous Stability (pH 1.0 - 9.0) Start->Buffer Chemical Plasma Biological Matrix (Plasma/Microsomes) Start->Plasma Enzymatic Quench Reaction Quenching (ACN + Internal Standard) Buffer->Quench Plasma->Quench LCMS LC-MS/MS Analysis (Quantification) Quench->LCMS Kinetics Kinetic Modeling (k_obs, t_1/2) LCMS->Kinetics

Experimental workflow for evaluating carbamate hydrolytic and enzymatic stability.

Protocol 1: pH-Dependent Aqueous Hydrolysis Kinetics

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ) across physiological and extreme pH ranges.

Causality Check: Buffer selection is critical. Acetate and citrate buffers can exhibit general base catalysis, artificially inflating degradation rates. Phosphate and borate buffers are preferred as their catalytic effect on carbamates is typically negligible[4]. Furthermore, the inclusion of non-aqueous solvents can reduce hydrolysis by altering the dielectric constant.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.0 (Acetate - use with appropriate controls), pH 7.4 (Phosphate), and pH 9.0 (Borate). Adjust ionic strength to 0.1 M using NaCl to prevent kinetic salt effects.

  • Stock Solution: Dissolve the carbamate analyte in HPLC-grade DMSO to a concentration of 10 mM. Causality: Keep final DMSO concentration ≤1% (v/v) in the assay to prevent alteration of the dielectric constant, which can suppress hydrolysis.

  • Initiation: Pre-incubate 990 µL of buffer at 37°C (or 60°C for accelerated stress testing). Spike 10 µL of the 10 mM stock into the buffer (final concentration 100 µM). Vortex immediately.

  • Sampling & Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 mins), withdraw 50 µL aliquots. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The organic solvent precipitates any trace impurities and drastically lowers the dielectric constant, instantly halting the reaction.

  • Analysis: Centrifuge at 14,000 x g for 5 mins. Analyze the supernatant via LC-MS/MS. Plot ln(Ct​/C0​) vs. time to derive kobs​ from the slope.

Protocol 2: Enzymatic and Plasma Stability Assay

Objective: Differentiate between chemical hydrolysis and esterase-mediated cleavage, crucial for ADC linkers (e.g., Val-Cit-PABC) and prodrugs[8].

Causality Check: Blood and biological matrices contain highly active esterases. Uncontrolled ex vivo hydrolysis during sample preparation leads to severe underestimation of carbamate concentrations. Because most carbamates are highly susceptible to alkaline hydrolysis, degradation rapidly increases at pH > 7.5[9].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human or animal plasma at 37°C. Pre-incubate 990 µL of plasma in a low-protein-binding Eppendorf tube.

  • Spiking: Add 10 µL of 100 µM carbamate stock (prepared in 50% ACN/water to avoid localized protein precipitation at the spike site) to achieve a 1 µM final concentration.

  • Sampling: Withdraw 50 µL aliquots at 0, 10, 30, 60, 120, and 240 minutes.

  • Aggressive Quenching: Dispense the 50 µL aliquot directly into 200 µL of crash solvent (Acetonitrile with 0.1% Formic Acid + IS) pre-chilled to -20°C. Causality: The combination of high organic content, extreme cold, and acidic pH (shifting the environment to pH ~4-5, the zone of maximum carbamate stability) instantly denatures enzymes and halts both enzymatic and chemical hydrolysis[9].

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial for LC-MS/MS quantification.

References

  • Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration Source: MDPI URL:[Link]

  • Nucleophilic Mechanism in Carbamate Hydrolysis Source: Scribd URL:[Link]

  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates Source: ResearchGate / Drug Metabolism Reviews URL:[Link]

  • Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media Source: ResearchGate URL:[Link]

  • Kinetics and mechanism of hydrolysis of efavirenz Source: PubMed / NIH URL:[Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability Source: PubMed Central / NIH URL:[Link]

  • Drug stability Source: Basicmedical Key URL:[Link]

Sources

Method

Application Notes and Protocols: Incorporating 2-Hydroxyethyl 1-Hexylcarbamate into Hydrogels for Advanced Drug Delivery and Tissue Engineering

Introduction: A Novel Modifier for Next-Generation Hydrogels Hydrogels are a cornerstone of modern biomedical research, offering a versatile platform for drug delivery, tissue engineering, and regenerative medicine. Thei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Modifier for Next-Generation Hydrogels

Hydrogels are a cornerstone of modern biomedical research, offering a versatile platform for drug delivery, tissue engineering, and regenerative medicine. Their high water content, biocompatibility, and tunable physical properties make them ideal for mimicking the native extracellular matrix. However, to meet the increasing demands for sophisticated and targeted therapies, the functionalization of hydrogels with specific chemical moieties is paramount. The incorporation of small molecules can dramatically alter the physicochemical properties of the hydrogel network, enabling precise control over drug release kinetics, cellular interactions, and mechanical performance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 2-Hydroxyethyl 1-Hexylcarbamate into hydrogel networks. This amphiphilic molecule, with its terminal hydroxyl group for covalent integration and a hexylcarbamate moiety, introduces a unique combination of hydrogen bonding capabilities and hydrophobicity. This strategic modification can lead to the development of hydrogels with enhanced mechanical properties, controlled swelling behavior, and the ability to effectively encapsulate and release both hydrophilic and hydrophobic therapeutic agents. We present detailed protocols for the synthesis of 2-Hydroxyethyl 1-Hexylcarbamate and its subsequent incorporation into two widely used hydrogel systems: Poly(ethylene glycol) (PEG)-based and Hyaluronic Acid (HA)-based hydrogels. Furthermore, we provide in-depth methodologies for the characterization of these novel biomaterials.

Part 1: Synthesis of 2-Hydroxyethyl 1-Hexylcarbamate

The synthesis of 2-Hydroxyethyl 1-Hexylcarbamate is achieved through the well-established reaction of an isocyanate with an alcohol, forming a stable carbamate (urethane) linkage.[1][2] In this case, hexyl isocyanate is reacted with an excess of ethylene glycol.

Reaction Scheme:
Materials and Equipment:
  • Hexyl isocyanate (≥98%)

  • Ethylene glycol (≥99%)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FTIR) spectrometer

Protocol: Synthesis of 2-Hydroxyethyl 1-Hexylcarbamate
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve hexyl isocyanate (1 equivalent) in anhydrous DCM or THF.

  • Addition of Ethylene Glycol: Add a significant excess of ethylene glycol (e.g., 5-10 equivalents) to the reaction mixture. The large excess minimizes the formation of di-substituted byproducts.

  • Catalyst Addition (Optional): For faster reaction times, a catalytic amount of dibutyltin dilaurate (DBTDL) can be added (e.g., 0.1 mol%).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 4-24 hours. Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Add deionized water to the residue and transfer to a separatory funnel.

    • Extract the product with a water-immiscible organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 2-Hydroxyethyl 1-Hexylcarbamate.

  • Characterization:

    • ¹H NMR: Confirm the structure by analyzing the proton signals and their integrations. Expect to see signals corresponding to the hexyl chain, the methylene groups adjacent to the carbamate, and the terminal hydroxyl group.

    • FTIR: Confirm the formation of the carbamate linkage by the presence of a strong C=O stretching peak around 1700 cm⁻¹ and an N-H stretching peak around 3300 cm⁻¹.[3][4]

Part 2: Incorporation of 2-Hydroxyethyl 1-Hexylcarbamate into Hydrogels

The terminal hydroxyl group of 2-Hydroxyethyl 1-Hexylcarbamate provides a reactive handle for its covalent incorporation into various hydrogel networks. Here, we present two exemplary protocols for its integration into a synthetic hydrogel (PEG-based) and a natural polymer-based hydrogel (Hyaluronic Acid).

Protocol A: Incorporation into Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels

This protocol utilizes the reaction of the hydroxyl group of 2-Hydroxyethyl 1-Hexylcarbamate with an acrylated PEG derivative, which can then be photo-polymerized to form the hydrogel.[5][6]

  • Materials: 2-Hydroxyethyl 1-Hexylcarbamate, acryloyl chloride, triethylamine, anhydrous DCM, magnetic stirrer, and an ice bath.

  • Procedure:

    • Dissolve 2-Hydroxyethyl 1-Hexylcarbamate (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add acryloyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the acrylated product. Confirm the structure by ¹H NMR.

  • Materials: Acrylated 2-Hydroxyethyl 1-Hexylcarbamate, PEGDA (e.g., MW 3400), photoinitiator (e.g., Irgacure 2959), phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Prepare a prepolymer solution by dissolving PEGDA and the desired molar percentage of acrylated 2-Hydroxyethyl 1-Hexylcarbamate in PBS.

    • Add the photoinitiator to the prepolymer solution (e.g., 0.05-0.5% w/v).

    • Vortex the solution until all components are fully dissolved.

    • Pipette the prepolymer solution into a mold of the desired shape.

    • Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete crosslinking (typically 1-10 minutes).

    • The resulting hydrogel can be swelled in PBS to remove any unreacted components.

G cluster_synthesis Synthesis of Acrylated Modifier cluster_hydrogel Hydrogel Formation HEHC 2-Hydroxyethyl 1-Hexylcarbamate A_HEHC Acrylated 2-Hydroxyethyl 1-Hexylcarbamate HEHC->A_HEHC Reaction AC Acryloyl Chloride AC->A_HEHC TEA Triethylamine TEA->A_HEHC Hydrogel Functionalized PEGDA Hydrogel A_HEHC->Hydrogel Copolymerization PEGDA PEGDA PEGDA->Hydrogel PI Photoinitiator PI->Hydrogel UV UV Light UV->Hydrogel

Caption: Workflow for PEGDA hydrogel functionalization.

Protocol B: Incorporation into Hyaluronic Acid (HA) Hydrogels

This protocol involves the modification of HA with 2-Hydroxyethyl 1-Hexylcarbamate via carbodiimide chemistry, targeting the carboxylic acid groups of HA.[7][8]

  • Materials: Hyaluronic acid (sodium salt), 2-Hydroxyethyl 1-Hexylcarbamate, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), 2-(N-morpholino)ethanesulfonic acid (MES) buffer.

  • Procedure:

    • Dissolve HA in MES buffer to the desired concentration.

    • In a separate vial, dissolve EDC and NHS in MES buffer.

    • Add the EDC/NHS solution to the HA solution and stir for 15-30 minutes to activate the carboxylic acid groups.

    • Dissolve 2-Hydroxyethyl 1-Hexylcarbamate in the reaction mixture.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Purify the functionalized HA by dialysis against deionized water for 2-3 days, followed by lyophilization.

The now-functionalized HA can be crosslinked into a hydrogel using various methods. One common approach is to introduce a secondary crosslinking mechanism. For instance, a portion of the remaining carboxylic acid groups on the HA backbone can be reacted with a di-hydrazide crosslinker.

  • Materials: Functionalized HA, adipic acid dihydrazide (AAD), EDC, MES buffer.

  • Procedure:

    • Dissolve the functionalized HA in MES buffer.

    • Add AAD to the solution.

    • Initiate the crosslinking by adding EDC.

    • Allow the solution to stand at room temperature or 37 °C until a stable hydrogel is formed.

G cluster_functionalization HA Functionalization cluster_crosslinking Hydrogel Crosslinking HA Hyaluronic Acid Func_HA Functionalized HA HA->Func_HA Activation & Coupling EDC_NHS EDC/NHS EDC_NHS->Func_HA HEHC 2-Hydroxyethyl 1-Hexylcarbamate HEHC->Func_HA HA_Hydrogel Functionalized HA Hydrogel Func_HA->HA_Hydrogel Crosslinking AAD Adipic Acid Dihydrazide AAD->HA_Hydrogel EDC EDC EDC->HA_Hydrogel

Caption: Workflow for HA hydrogel functionalization.

Part 3: Characterization of Modified Hydrogels

Thorough characterization is essential to understand the impact of incorporating 2-Hydroxyethyl 1-Hexylcarbamate on the hydrogel's properties.

Protocol C: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the successful incorporation of the carbamate moiety into the hydrogel network.

  • Sample Preparation: Lyophilize the hydrogel samples to remove all water.

  • Analysis:

    • Acquire the FTIR spectrum of the lyophilized hydrogel.

    • Expected Results: Look for the characteristic peaks of the carbamate group: a C=O stretching vibration around 1700 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.[3][4] The intensity of these peaks should correlate with the degree of functionalization.

Protocol D: Rheological Characterization

Rheology is used to determine the viscoelastic properties of the hydrogels, such as stiffness and elasticity.[9][10]

  • Instrumentation: Use a rheometer with a parallel plate geometry.

  • Procedure:

    • Place a hydrogel sample of known dimensions on the rheometer plate.

    • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

    • Expected Results: The incorporation of the hexylcarbamate group may increase the storage modulus due to hydrogen bonding and hydrophobic interactions, leading to a stiffer hydrogel.

Protocol E: Swelling Studies

Swelling studies reveal the hydrogel's ability to absorb and retain water, which is influenced by the hydrophobicity of the incorporated molecule.[11][12]

  • Procedure:

    • Prepare hydrogel discs of known dry weight (Wd).

    • Immerse the discs in PBS (pH 7.4) at 37 °C.

    • At regular time intervals, remove the discs, gently blot the surface to remove excess water, and record the swollen weight (Ws).

    • Continue until the weight remains constant (equilibrium swelling).

  • Calculation:

    • The swelling ratio (SR) is calculated as: SR (%) = [(Ws - Wd) / Wd] x 100.

    • Expected Results: The hydrophobic hexyl group is expected to decrease the overall hydrophilicity of the hydrogel, leading to a lower equilibrium swelling ratio compared to the unmodified hydrogel.

Property Unmodified Hydrogel (Expected) Modified Hydrogel (Expected)
Storage Modulus (G') LowerHigher
Equilibrium Swelling Ratio HigherLower
Drug Release (Hydrophobic Drug) Faster / IncompleteSlower / More Sustained
Drug Release (Hydrophilic Drug) Diffusion-controlledPotentially altered kinetics

Table 1: Expected changes in hydrogel properties after incorporation of 2-Hydroxyethyl 1-Hexylcarbamate.

Part 4: Applications and Future Directions

The incorporation of 2-Hydroxyethyl 1-Hexylcarbamate into hydrogels opens up a range of possibilities for advanced biomedical applications:

  • Controlled Drug Delivery: The amphiphilic nature of the modified hydrogel can enhance the encapsulation and prolong the release of both hydrophobic and hydrophilic drugs.[13] The hydrophobic domains created by the hexyl groups can act as reservoirs for lipophilic drugs, while the overall hydrogel structure retains its capacity for hydrophilic drug loading.

  • Tissue Engineering: The altered mechanical properties and hydrophobicity can influence cell adhesion, proliferation, and differentiation. The increased stiffness may be beneficial for load-bearing tissue applications, while the modified surface chemistry could be used to modulate cell-material interactions.

  • Biocompatibility: Carbamate and urethane linkages are generally considered biocompatible.[14][15][16][17] However, comprehensive in vitro and in vivo studies are necessary to confirm the biocompatibility of these specific modified hydrogels. Cytotoxicity assays with relevant cell lines are a crucial first step.[18][19]

Conclusion

The functionalization of hydrogels with 2-Hydroxyethyl 1-Hexylcarbamate presents a promising strategy for developing advanced biomaterials with tunable properties. The protocols outlined in this document provide a solid foundation for the synthesis, incorporation, and characterization of these novel hydrogels. The ability to systematically modify the chemical and physical properties of hydrogels at the molecular level is a powerful tool for designing next-generation therapies for a wide range of medical conditions.

References

  • Synthesis and Rheological Behavior of New Hydrophobically Modified Hydrogels with Tunable Properties. Available at: [Link]

  • Preparation, assessment, and swelling study of amphiphilic acrylic acid/chitosan-based semi-interpenetrating hydrogels. Available at: [Link]

  • Swelling behavior of responsive amphiphilic gels. Available at: [Link]

  • Preparation, assessment, and swelling study of amphiphilic acrylic acid/chitosan-based semi-interpenetrating hydrogels. Available at: [Link]

  • PREPARATION AND SURFACE CHARACTERIZATION OF POLYURETHANE HYDROGELS. Available at: [Link]

  • Carbamate. Available at: [Link]

  • Effect of hydrophobic modification on rheological and swelling features during chemical gelation of aqueous polysaccharides. Available at: [Link]

  • Method for making carbamates, ureas and isocyanates.
  • (a) FTIR spectra of PU, PVA and PU/PVA hydrogels; (b and c) are the... Available at: [Link]

  • Poly(chitosan-ester-ether-urethane) Hydrogels as Highly Controlled Genistein Release Systems. Available at: [Link]

  • Method for producing carbamates and method for producing isocyanates.
  • Double-crosslinkable poly(urethane)-based hydrogels relying on supramolecular interactions and light-initiated polymerization. Available at: [Link]

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. Available at: [Link]

  • Hooked on Cryogels: A Carbamate Linker Based Depot for Slow Drug Release. Available at: [Link]

  • Hooked on Cryogels: A Carbamate Linker Based Depot for Slow Drug Release. Available at: [Link]

  • An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Available at: [Link]

  • (a) XRD patterns of different polyurethane hydrogels, (b) FTIR spectra... Available at: [Link]

  • Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Available at: [Link]

  • Hydrophobically-Modified PEG Hydrogels with Controllable Hydrophilic/Hydrophobic Balance. Available at: [Link]

  • Highly absorbent hydrogels comprised from interpenetrated networks of alginate–polyurethane for biomedical applications. Available at: [Link]

  • Synthesis of Polyurethane Hydrogel and Polyurethane Thermoplastic Elastomer Composite Based Separation Membranes. Available at: [Link]

  • A Review S K Bajpai Hydrogels are macromolecular networks which have ability to swell in. Available at: [Link]

  • Cleavable carbamate linkers for controlled protein delivery from hydrogels. Available at: [Link]

  • Structural and Rheological Properties of Hydrophobically Modified Polysaccharide Associative Networks. Available at: [Link]

  • Tailored Thermoresponsive Polyurethane Hydrogels: Structure–Property Relationships for Injectable Biomedical Applications. Available at: [Link]

  • Hydrogen-Bond Cross-Linking between Chitosan and Urethane-Modified Polycaprolactone: Influence of PCL Structure on Cryogel Properties. Available at: [Link]

  • Effect of crosslinker concentration on characteristics of superporous hydrogel. Available at: [Link]

  • Synthesis of 2-hydroxyethyl carbamate. Available at: [Link]

  • Polymeric Hydrophilic Hydrogels with Flexible Hydrophobic Chains. Control of the Hydration and Interactions with Water Molecules. Available at: [Link]

  • Hydrogen bonding in polymer blends. 1. FTIR studies of urethane-ether blends. Available at: [Link]

  • Surface Functionalization of Hyaluronic Acid Hydrogels by Polyelectrolyte Multilayer Films. Available at: [Link]

  • Functionalization of Hyaluronic Acid with Chemoselective Groups via a Disulfide-Based Protection Strategy for In Situ Formation of Mechanically Stable Hydrogels. Available at: [Link]

  • Carbamoylated chitosan hydrogels with improved viscoelastic properties and stability for potential 3D cell culture applications. Available at: [Link]

  • Modification of Hyaluronic Acid to Improve Functionality. Available at: [Link]

  • Surface Modification of Aliphatic Polyester to Enhance Biocompatibility. Available at: [Link]

  • Modification and crosslinking strategies for hyaluronic acid‐based hydrogel biomaterials. Available at: [Link]

  • Biocompatible hydrogels based on hyaluronic acid cross-linked with a polyaspartamide derivative as delivery systems for epithelial limbal cells. Available at: [Link]

  • Biocompatibility and Mechanical Properties of Carboxymethyl Chitosan Hydrogels. Available at: [Link]

  • Biocompatibility and Mechanical Properties of Carboxymethyl Chitosan Hydrogels. Available at: [Link]

  • Incorporation of PEG Diacrylates (PEGDA) Generates Hybrid Fmoc-FF Hydrogel Matrices. Available at: [Link]

  • Incorporation of PEG Diacrylates (PEGDA) Generates Hybrid Fmoc-FF Hydrogel Matrices. Available at: [Link]

  • Synthesis of hexyl carbamate. Available at: [Link]

  • (PDF) Functionalization and Chemical Modification of 2-Hydroxyethyl Methacrylate with Carboxylic Acid. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • Growth Factor Binding Peptides in Poly (Ethylene Glycol) Diacrylate (PEGDA)-Based Hydrogels for an Improved Healing Response of. Available at: [Link]

  • In situ forming interpenetrating hydrogels of hyaluronic acid hybridized with iron oxide nanoparticles. Available at: [Link]

  • A versatile method for functionalization and grafting of 2-hydroxyethyl cellulose (HEC) via Click chemistry. Available at: [Link]

  • Compositions and Methods for Composite Nanoparticle Hydrogels.
  • Poly(Ethylene Glycol) Diacrylate Hydrogel with Silver Nanoclusters for Water Pb(II) Ions Filtering. Available at: [Link]

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Application

standard operating procedure for handling alkyl carbamates

Application Note & Safety Protocol: Laboratory Handling of Alkyl Carbamates Target Audience: Researchers, scientists, and drug development professionals. Scope: This document establishes the standard operating procedures...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Safety Protocol: Laboratory Handling of Alkyl Carbamates

Target Audience: Researchers, scientists, and drug development professionals. Scope: This document establishes the standard operating procedures (SOP), hazard assessments, and mechanistic rationales for the safe handling of alkyl carbamates in professional laboratory settings.

Introduction & Mechanistic Toxicology

Alkyl carbamates are a broad class of organic compounds derived from carbamic acid. In laboratory and pharmaceutical research, they are frequently encountered in two primary contexts: as veterinary anesthetics (e.g., ethyl carbamate/urethane) and as potent acetylcholinesterase (AChE) inhibitors used in agricultural research (e.g., aldicarb, carbofuran).

Understanding the distinct toxicological mechanisms of these compounds is critical for establishing appropriate safety controls.

  • Genotoxicity and Carcinogenesis: Ethyl carbamate (urethane) is classified by the IARC as a Group 2A probable human carcinogen[1][2]. Its toxicity is not acute; rather, it is metabolically activated in the liver by Cytochrome P450 enzymes into vinyl carbamate, and subsequently into vinyl carbamate epoxide. This highly reactive electrophile covalently binds to nucleic acids, forming DNA adducts that initiate mutagenesis and tumor formation[3].

  • Neurotoxicity (AChE Inhibition): N-methyl carbamates (such as carbofuran) cause reversible carbamylation of the acetylcholinesterase enzyme at neuronal synapses and neuromuscular junctions[4]. Unlike organophosphates (OPs), which irreversibly phosphorylate the enzyme and undergo "aging," the carbamyl-AChE complex spontaneously dissociates (decarbamylation) within 24 to 48 hours[4][5]. This lability limits the duration of toxicity but can still induce a rapid, life-threatening cholinergic crisis (SLUDGE-BBB syndrome) upon acute exposure[6].

G A Alkyl Carbamate Exposure B AChE Inhibiting Carbamates (e.g., Carbofuran) A->B Neurotoxic Class C Carcinogenic Carbamates (e.g., Ethyl Carbamate) A->C Anesthetic Class D Reversible Carbamylation of Acetylcholinesterase B->D Binds Active Site G CYP450 Metabolism (Liver) C->G Oxidation E Accumulation of Acetylcholine at Synapses D->E Enzyme Inhibition F Cholinergic Toxidrome (SLUDGE-BBB) E->F Receptor Overstimulation H Vinyl Carbamate Epoxide (Reactive Intermediate) G->H Epoxidation I DNA Adduct Formation & Mutagenesis H->I Covalent Binding

Mechanistic pathways of alkyl carbamate toxicity: Reversible AChE inhibition vs. Metabolic activation to DNA-reactive epoxides.

Quantitative Hazard Assessment

To design an effective handling protocol, researchers must differentiate between the acute toxicity of insecticidal carbamates and the chronic carcinogenic risks of anesthetic carbamates.

Table 1: Comparative Hazard Profiles of Common Laboratory Carbamates

Chemical NameCAS NumberPrimary Hazard ClassificationCritical Toxicological ThresholdTarget Organs
Ethyl Carbamate (Urethane)51-79-6Carcinogen (IARC Group 2A), Mutagen[1]BMDL10: 0.3 - 0.5 mg/kg bw/d (Mice)[3]Liver, Lungs, Bone Marrow, DNA[1][3]
Carbofuran 1563-66-2Acute Toxicity (AChE Inhibitor)Rat Oral LD50: 5 mg/kg[5]Central & Peripheral Nervous System[5]
Aldicarb 116-06-3Acute Toxicity (AChE Inhibitor)Rat Oral LD50: ~1 mg/kgCentral & Peripheral Nervous System[4]

Note: The oral route for carbamates is often significantly more toxic than the dermal route. For example, carbofuran's oral LD50 is approximately 24 times more toxic than its dermal LD50 (120 mg/kg)[5].

Standard Operating Procedure (SOP): Safe Handling & Execution

This protocol is designed as a self-validating system: every physical action is paired with an engineering or administrative control to neutralize the specific chemical risk.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Use unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) extending up the forearm[7]. Causality: Lined gloves can trap and absorb chemicals against the skin, increasing the risk of dermal absorption, which is a primary exposure route[1][7].

  • Eye Protection: Chemical safety goggles with side shields. A face shield is mandatory if there is a risk of splashing during solvent dissolution[7].

  • Body Protection: A dedicated, chemical-resistant lab coat. Standard cotton coats do not offer sufficient barrier protection against concentrated liquid spills[7].

Step-by-Step Handling Workflow
  • Preparation: Verify that the chemical fume hood has a certified face velocity. Ensure an emergency eyewash station and safety shower are immediately accessible[1].

  • Dispensing Solids: When weighing solid crystalline carbamates (like ethyl carbamate), utilize an enclosed analytical balance or perform the weighing inside the fume hood to prevent the inhalation of aerosolized dust[7].

  • Solvent Dissolution: Slowly add the solid carbamate to the solvent to prevent exothermic splashing. Keep all primary containers tightly sealed when not actively dispensing to prevent volatilization[1][7].

  • Transfer: Once the stock solution is mixed, immediately transfer it to a secondary, sealed, and clearly labeled bottle[1].

Decontamination and Waste Disposal
  • Surface Decontamination: Immediately following preparation, clean all work surfaces and balances with an appropriate solvent followed by a detergent/water solution[1][7].

  • Waste Segregation: Treat all consumables (weigh boats, pipette tips) and contaminated PPE as hazardous waste. Double-bag solid waste. Liquid waste must be collected in compatible, sealed, and distinctly labeled hazardous waste containers[1][7].

Emergency Response & Medical Countermeasures

In the event of an accidental exposure, rapid identification of the specific carbamate class is vital for emergency medical responders.

Spill Response
  • Small Spills: Absorb liquid spills with compatible absorbent pads. Collect solid powder spills using wet paper towels to avoid generating dust. Double-bag all cleanup materials for hazardous waste pickup[1].

  • Large Spills: Evacuate the laboratory immediately, secure the doors, and contact Environmental Health and Safety (EHS)[1].

Medical Intervention for AChE Inhibitor Carbamates

If exposure to a neurotoxic carbamate (e.g., carbofuran) occurs, clinical management focuses on reversing the muscarinic symptoms of cholinergic excess:

  • Atropine Therapy: Atropine is the primary, life-saving antidote. It competitively antagonizes the excess acetylcholine at muscarinic receptors, reversing bronchospasm, bronchorrhea, and bradycardia[4][8].

  • Oxime Contraindication: Unlike in organophosphate poisoning, the use of pralidoxime (2-PAM) is generally not indicated for pure carbamate toxicity. Because the carbamyl-AChE complex dissociates spontaneously, oxime therapy is unnecessary and, in some cases (e.g., carbaryl poisoning), may actually increase toxicity[4][9]. However, if the exposure cannot be definitively distinguished from organophosphates, 2-PAM should not be withheld[8][9].

References

  • Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Ethyl Ester). University of North Carolina at Chapel Hill (UNC) Environment, Health and Safety. Available at:[Link]

  • Ethyl Carbamate (EC). UC Davis Food Quality. Available at:[Link]

  • Ethyl carbamate - WHO | JECFA. World Health Organization. Available at:[Link]

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf. Available at:[Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Carbamate poisoning – Knowledge and References. Taylor & Francis. Available at:[Link]

  • Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for crude 2-Hydroxyethyl 1-Hexylcarbamate

Welcome to the Technical Support Center for Aliphatic Carbamate Synthesis. This guide is specifically engineered for researchers and drug development professionals isolating 2-Hydroxyethyl 1-Hexylcarbamate (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aliphatic Carbamate Synthesis. This guide is specifically engineered for researchers and drug development professionals isolating 2-Hydroxyethyl 1-Hexylcarbamate (also known as 2-hydroxyethyl hexylcarbamate).

Synthesizing this molecule—typically via the reaction of hexyl isocyanate with ethylene glycol or hexylamine with ethylene carbonate—often yields a complex crude mixture. Below, we break down the physicochemical causality behind common purification failures and provide field-validated, self-monitoring protocols to isolate your target compound with high purity.

Part 1: Troubleshooting & FAQs

Q1: My crude mixture is highly viscous, and NMR shows a massive peak at ~3.6 ppm. How do I remove the excess ethylene glycol? Causality & Solution: The peak at 3.6 ppm corresponds to the methylene protons of unreacted ethylene glycol. Because ethylene glycol has a high boiling point (197°C), rotary evaporation will fail. Attempting high-vacuum distillation is strongly discouraged, as organic carbamates are highly susceptible to thermal degradation, often reverting to isocyanates and alcohols, or undergoing decarboxylation (1)[1]. Instead, leverage physicochemical differences via Liquid-Liquid Extraction (LLE). The hexyl chain renders the mono-carbamate sufficiently lipophilic to remain in an organic solvent like ethyl acetate (EtOAc), while the highly polar ethylene glycol partitions cleanly into the aqueous phase.

Q2: I observe a white, insoluble precipitate in my organic phase during extraction. What is it, and how should I handle it? Causality & Solution: This precipitate is almost certainly 1,3-dihexylurea . It forms if hexyl isocyanate was exposed to trace moisture (generating hexylamine, which reacts with another isocyanate equivalent), or via side-reactions during the amine-carbonate synthetic route (2)[2]. Ureas possess two N-H groups and a carbonyl oxygen that form highly stable, cooperative, one-dimensional hydrogen-bonded networks, making them exceptionally insoluble in cold organic solvents[2]. Do not attempt to force it into solution. Instead, cool the organic phase to 0°C to maximize precipitation and perform a vacuum filtration to remove the urea before proceeding.

Q3: TLC shows a closely eluting upper spot (higher Rf) above my desired product. How do I separate it? Causality & Solution: The higher Rf spot is the di-carbamate byproduct (ethylene bis(hexylcarbamate)), formed when both hydroxyl groups of ethylene glycol react with the hexylating agent. Because it lacks the free, polar hydroxyl group present in 2-hydroxyethyl 1-hexylcarbamate, it interacts less strongly with the polar stationary phase (silica gel) and elutes first. Use gradient normal-phase flash chromatography to separate them.

Q4: How do I visualize the carbamate on a TLC plate if it lacks a UV chromophore? Causality & Solution: Aliphatic carbamates do not absorb standard 254 nm UV light. To create a self-validating tracking system, use a potassium permanganate (KMnO₄) stain. KMnO₄ will oxidize the primary alcohol of the target molecule, reducing Mn(VII) to Mn(IV) and producing a bright yellow spot against a purple background, confirming both the presence and location of your product.

Part 2: Quantitative Data & Separation Strategy

To design a successful purification workflow, we must exploit the structural differences between the target molecule and its impurities.

ComponentMolecular WeightEst. LogPTLC Rf (Hex/EtOAc 1:1)Removal StrategyRationale
Ethylene Glycol 62.07 g/mol -1.360.00 (Baseline)Aqueous WashHigh water solubility; partitions entirely into the aqueous phase.
1,3-Dihexylurea 228.38 g/mol ~4.50InsolubleCold FiltrationStrong intermolecular H-bonding causes precipitation at 0°C.
Ethylene bis(hexylcarbamate) 316.44 g/mol ~4.20~0.70Flash ChromatographyLacks free -OH group; elutes earlier on normal-phase silica.
2-Hydroxyethyl 1-Hexylcarbamate 189.25 g/mol ~1.80 ~0.35 Target Product Amphiphilic; retained in EtOAc, elutes mid-gradient.

Part 3: Validated Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) & Urea Removal
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 1:5 (v/v).

  • Aqueous Partitioning: Wash the organic layer three times with equal volumes of 10% aqueous NaCl (brine). Scientist Insight: Brine is critical here. It increases the ionic strength of the aqueous phase, reducing the solubility of EtOAc and preventing the formation of stubborn emulsions caused by the amphiphilic mono-carbamate.

  • Thermal Shock (Precipitation): Transfer the organic phase to an Erlenmeyer flask and submerge it in an ice bath (0°C) for 2 hours. This forces the complete precipitation of 1,3-dihexylurea.

  • Filtration: Vacuum filter the cold suspension through a tightly packed Celite pad on a Büchner funnel. Discard the filter cake (urea).

  • Drying: Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Keep the water bath strictly below 40°C to prevent thermal degradation (3)[3].

Protocol B: Normal-Phase Flash Chromatography
  • Column Preparation: Slurry-pack a column with silica gel (40-63 µm) using 100% Hexane.

  • Loading: Dry-load the concentrated filtrate by adsorbing it onto a small amount of silica gel (1:2 mass ratio), drying to a powder, and applying it to the top of the column. Scientist Insight: Dry-loading prevents the band-broadening that occurs when loading viscous oils directly onto the stationary phase.

  • Gradient Elution:

    • 0–3 Column Volumes (CV): 90:10 Hexane:EtOAc. (Elutes the non-polar di-carbamate).

    • 3–8 CV: 50:50 Hexane:EtOAc. (Elutes the target 2-hydroxyethyl 1-hexylcarbamate).

    • 8–10 CV: 100% EtOAc. (Flushes any remaining polar impurities).

  • Validation: Spot fractions on a silica TLC plate. Stain with KMnO₄ and gently heat. Pool fractions containing the pure spot at Rf ~0.35 and concentrate below 40°C.

Part 4: Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (2-Hydroxyethyl 1-Hexylcarbamate) LLE Liquid-Liquid Extraction (EtOAc / Brine) Crude->LLE Aqueous Aqueous Phase (Ethylene Glycol) LLE->Aqueous Organic Organic Phase (Product, Urea, Di-carbamate) LLE->Organic Filtration Cold Filtration (0°C) Organic->Filtration Urea Filter Cake (1,3-Dihexylurea) Filtration->Urea Filtrate Filtrate (Product + Di-carbamate) Filtration->Filtrate Chromatography Flash Chromatography (Hexane/EtOAc) Filtrate->Chromatography Pure Pure Target Compound (Mono-carbamate) Chromatography->Pure Polar elution Dicarbamate Early Fractions (Di-carbamate) Chromatography->Dicarbamate Non-polar elution

Figure 1: Step-by-step purification workflow for crude 2-Hydroxyethyl 1-Hexylcarbamate.

Part 5: References

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:

  • Title: 1,3-Dihexylurea | sEH Inhibitor | For Research Source: Benchchem URL:

  • Title: Process for the preparation of alkyl N-(hydroxyalkyl)-carbamates (US5304650A) Source: Google Patents (Bayer AG) URL:

Sources

Optimization

Technical Support Center: Hexylcarbamate Synthesis &amp; Troubleshooting

Welcome to the Hexylcarbamate Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-purity carbamate interme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hexylcarbamate Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-purity carbamate intermediates.

Synthesizing hexylcarbamates—whether forming methyl N-hexylcarbamate via the green methoxycarbonylation of hexylamine, or hexyl carbamate via the catalytic alcoholysis of urea—often presents challenges with competitive side reactions. This guide decodes the mechanistic causality behind these impurities and provides self-validating protocols to ensure reliable, high-yield outcomes.

Part 1: Mechanistic Overview of Side Reactions

Understanding the dual reactivity of your reagents is the first step in troubleshooting. For instance, Dimethyl Carbonate (DMC) is an excellent, phosgene-free reagent, but it possesses two distinct electrophilic centers: the carbonyl carbon and the methyl carbon.

G Reactants Hexylamine + DMC (Reagents) Desired Methyl N-hexylcarbamate (Desired Product) Reactants->Desired Carbamoylation T < 100°C, Zn Catalyst Side1 N-Methylhexylamine (Side Product: Methylation) Reactants->Side1 N-Methylation T > 150°C Side2 1,3-Dihexylurea (Side Product: Dimerization) Reactants->Side2 Excess Amine High Temp

Reaction pathways of hexylamine and DMC highlighting desired vs. side reactions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing N-methylated byproducts (e.g., N-methylhexylamine) when reacting hexylamine with DMC? Causality & Solution: DMC exhibits temperature-dependent dual reactivity[1]. At lower temperatures, nucleophilic attack by the primary amine on the hard carbonyl carbon (carbamoylation) is kinetically favored, yielding the desired carbamate. However, the activation energy for attacking the softer methyl carbon (alkylation) is higher. When reaction temperatures exceed 130–150°C, this methylation pathway becomes highly competitive[1]. Actionable fix: Maintain reaction temperatures below 100°C and utilize highly selective Lewis acid catalysts like Zn(OAc)₂ or Pb(NO₃)₂. These catalysts preferentially coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the amine attack strictly toward carbamoylation[2].

Q2: During the catalytic alcoholysis of urea with 1-hexanol, my yield of hexyl carbamate is low, and I detect dihexyl carbonate. How do I fix this? Causality & Solution: The synthesis of hexyl carbamate proceeds via the nucleophilic attack of 1-hexanol on the activated urea carbonyl, releasing ammonia[3]. If the reaction is subjected to excessive heat too rapidly, the newly formed hexyl carbamate can undergo a secondary transesterification with another molecule of 1-hexanol, forming dihexyl carbonate. Actionable fix: Implement a controlled temperature ramp (starting at 130°C and slowly ramping to 150°C)[3]. Furthermore, continuously strip the evolved ammonia gas using a nitrogen sweep or reduced pressure. By removing ammonia, you leverage Le Chatelier's principle to drive the primary equilibrium forward without requiring excessive temperatures that promote over-reaction[4].

Q3: How can I prevent the formation of 1,3-dihexylurea when using the DMC route? Causality & Solution: 1,3-dihexylurea forms when the intermediate methyl N-hexylcarbamate reacts with a second equivalent of unreacted hexylamine. Actionable fix: Maintain a strict stoichiometric excess of DMC relative to hexylamine (optimally a 3:1 or 4:1 molar ratio). By flooding the system with DMC, the statistical probability of the amine reacting with the carbamate product is drastically minimized[2].

Part 3: Quantitative Data Summary

The following table summarizes the operational parameters required to minimize side reactions across different synthetic routes.

Reaction RouteReagentsPrimary CatalystDesired ProductMajor Side ReactionsOptimal TempReference
Methoxycarbonylation Hexylamine + DMCZn(OAc)₂, Pb(NO₃)₂Methyl N-hexylcarbamateN-methylhexylamine, 1,3-dihexylurea90°C - 120°C[2]
Catalytic Alcoholysis 1-Hexanol + UreaNi-cation exchangerHexyl carbamateDihexyl carbonate, Biuret130°C - 150°C[3]
Flow-System Carbamoylation Hexylamine + DMCFe₂O₃-based (TZC-3/1)Methyl N-hexylcarbamateN-methylated amines150°C[1]

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. By strictly adhering to the specified stoichiometric ratios and temperature limits, the physical chemistry of the system inherently suppresses side reactions.

Protocol A: Selective Synthesis of Methyl N-Hexylcarbamate via DMC

This protocol utilizes a Lewis acid catalyst to direct nucleophilic attack, ensuring high atom economy and preventing N-methylation.

  • Preparation: In a dry, 250 mL round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of hexylamine with 3.0 equivalents of anhydrous dimethyl carbonate (DMC). Self-Validation: The 3-fold excess of DMC acts as both reagent and solvent, statistically suppressing 1,3-dihexylurea formation.

  • Catalyst Loading: Add 5 mol% of anhydrous Zinc Acetate (Zn(OAc)₂). Causality: Zn(OAc)₂ selectively activates the carbonyl carbon, lowering the activation energy for carbamoylation while leaving the methylation pathway unactivated[2].

  • Controlled Heating: Heat the mixture to 90°C under a continuous nitrogen atmosphere. Critical Control: Do not exceed 100°C to prevent the thermal activation of the N-methylation pathway[1].

  • Monitoring: Stir for 4-6 hours. Validate reaction completion via GC-MS (monitor for the disappearance of the hexylamine peak).

  • Isolation & Purification: Cool to room temperature and filter the mixture to remove the solid Zn(OAc)₂ catalyst. Concentrate the filtrate under reduced pressure to recover the excess DMC. Purify the crude methyl N-hexylcarbamate via vacuum distillation.

Protocol B: Green Catalytic Alcoholysis of Urea with 1-Hexanol

This protocol utilizes a precise thermal ramp and gas stripping to drive equilibrium while preventing biuret and carbonate byproducts.

Workflow Step1 Combine 1-Hexanol + Urea + Ni-Cation Catalyst Step2 Initiation Phase Heat to 130°C (1h) Step1->Step2 Prevents initial degradation Step3 Controlled Ramp 130°C to 150°C (6h) Step2->Step3 Minimizes biuret formation Step4 Ammonia Stripping Hold at 150°C (4h) Step3->Step4 Drives equilibrium forward Step5 Filtration & Distillation Isolate Hexyl Carbamate Step4->Step5 High purity yield

Step-by-step workflow for the catalytic alcoholysis of urea with 1-hexanol.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, internal thermometer, and a short-path distillation head, combine 1-hexanol (1.8 equivalents) and urea (1.0 equivalent)[3].

  • Catalyst Addition: Add a nickel-loaded cation exchange resin (e.g., Amberlite 200 treated with Ni salts) at 5 wt% relative to urea[3].

  • Temperature Ramp (Critical Step): Heat the mixture to 130°C and hold for 1 hour to initiate gentle alcoholysis. Slowly ramp the temperature to 150°C over a period of 6 hours[3]. Causality: A rapid spike to 150°C causes urea to thermally degrade into biuret and isocyanic acid. The slow ramp ensures urea is consumed by the alcohol faster than it can degrade.

  • Ammonia Stripping: During the final 150°C hold (4 hours), apply a gentle nitrogen sweep or slight vacuum to continuously remove evolved ammonia gas[4]. Self-Validation: The continuous removal of product gas guarantees the reaction cannot reach a stagnant equilibrium state.

  • Workup: Cool the reaction to 80°C and filter off the heterogeneous nickel catalyst. Remove excess 1-hexanol by distillation under reduced pressure to yield high-purity hexyl carbamate[3].

References

2.[1] Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts ResearchGate URL:[Link]

3.[2] Synthesis of carbamates from aliphatic amines and dimethyl carbonate catalyzed by acid functional ionic liquids ResearchGate URL:[Link]

4.[4] PROCESS FOR THE SYNTHESIS OF POLYOXAZOLIDINONE COMPOUNDS WITH HIGH STABILITY - EP 3256508 B1 European Patent Office URL:[Link]

Sources

Troubleshooting

troubleshooting crystallization issues with 2-Hydroxyethyl 1-Hexylcarbamate

Welcome to the Technical Support Center for Crystallization and Process Development. As a Senior Application Scientist, I frequently encounter the unique thermodynamic and kinetic challenges posed by amphiphilic, flexibl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crystallization and Process Development.

As a Senior Application Scientist, I frequently encounter the unique thermodynamic and kinetic challenges posed by amphiphilic, flexible molecules. 2-Hydroxyethyl 1-Hexylcarbamate is a classic example of a "problematic" crystallizer. Its molecular architecture—a flexible, hydrophobic hexyl tail coupled with a highly polar, hydrogen-bonding carbamate and hydroxyethyl headgroup—creates a perfect storm for phase behavior complications. Instead of forming a rigid crystalline lattice, this molecule exhibits a strong tendency to undergo Liquid-Liquid Phase Separation (LLPS), commonly known in the industry as "oiling out."

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these phenomena and provide self-validating, step-by-step protocols to establish thermodynamic control over your crystallization workflows.

Part 1: Physicochemical Profiling & Risk Assessment

To troubleshoot a molecule, we must first understand how its structural features dictate its macroscopic behavior in solution. The table below summarizes the quantitative and qualitative data regarding the crystallization risks associated with 2-Hydroxyethyl 1-Hexylcarbamate.

Table 1: Structural Impact on Crystallization Thermodynamics

Structural FeaturePhysicochemical ConsequencePrimary Crystallization Risk
Hexyl Alkyl Chain High conformational flexibility; lowers the intrinsic melting point.Kinetically hindered lattice integration; high propensity for forming a solute-rich liquid phase (LLPS)[1].
Carbamate Linker Strong H-bond donor and acceptor.Polymorphism; severe solvent entrapment if solute-solvent H-bonding outcompetes solute-solute interactions.
2-Hydroxyethyl Group Amphiphilic character; high hygroscopicity.Micellization or emulsion formation in aqueous anti-solvents; gelation at high supersaturation.

Part 2: Core Troubleshooting FAQs

Q1: Why does my solution turn into a cloudy emulsion instead of forming crystals when cooled?

A1: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the generation of supersaturation outpaces the kinetics of crystal nucleation. Because the flexible hexyl chain makes lattice integration entropically unfavorable, the system minimizes its free energy by separating into two distinct liquid phases: a solute-rich "oil" phase and a solvent-rich continuous phase[2]. This happens when the operating temperature drops below the miscibility gap before nucleation can occur.

Q2: The oil droplets eventually solidify, but they form a sticky, gummy mass. How is this affecting my yield and purity?

A2: When LLPS occurs, the solute-rich oil phase acts as an excellent organic solvent, aggressively partitioning and scavenging impurities from the continuous phase[1]. As the system cools further, these metastable oil droplets undergo spontaneous, uncontrolled solidification. This traps both the impurities and the residual solvent within an amorphous or highly agglomerated gummy matrix, destroying your product's purity and making downstream filtration nearly impossible[3].

Q3: How can I bypass this miscibility gap and force true crystallization?

A3: You must shift the process from kinetic hindrance to thermodynamic control. The antidotes to oiling out are strictly controlling the supersaturation rate and implementing an aggressive seeding strategy[4]. By adding seed crystals halfway into the Metastable Zone Width (MSZW), you provide a low-energy template for nucleation, allowing the solute to bypass the spinodal decomposition boundary and grow directly into a crystalline suspension[1].

Part 3: Mechanistic Workflows & Visualization

To successfully crystallize 2-Hydroxyethyl 1-Hexylcarbamate, you must navigate the phase diagram carefully to avoid the LLPS boundary. The diagram below illustrates the divergent pathways of kinetic failure versus thermodynamic control.

LLPS_Thermodynamics Sol Supersaturated Solution (2-Hydroxyethyl 1-Hexylcarbamate) Rapid High Supersaturation Rapid Cooling Sol->Rapid Kinetic Hindrance Slow Low Supersaturation Controlled Cooling Sol->Slow Thermodynamic Control LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Rapid->LLPS MSZW Metastable Zone (Seeding Window) Slow->MSZW LLPS->MSZW Thermal Cycling / Solvent Adjustment Agglom Amorphous / Gummy Agglomerate (Impurity Entrapment) LLPS->Agglom Spontaneous Solidification Crystal High-Purity Crystalline Suspension MSZW->Crystal Seed-Induced Nucleation

Thermodynamic vs. kinetic pathways in 2-Hydroxyethyl 1-Hexylcarbamate crystallization.

Table 2: Rapid Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Milky/cloudy solution LLPS (Oiling out) due to rapid cooling[1].Reheat to Tclear​ . Reduce cooling rate to < 0.2 °C/min.
Gummy reactor scaling Spontaneous solidification of oil phase[5].Apply thermal cycling; seed inside the MSZW[3].
Gelation (No flow) 3D H-bond network formation across solvent.Switch to a less polar anti-solvent; increase agitation.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, your crystallization process must be a self-validating system. Do not rely on visual cues alone; utilize Process Analytical Technology (PAT) where possible, and strictly adhere to the thermal boundaries mapped in Protocol A.

Protocol A: Mapping the Metastable Zone Width (MSZW) & LLPS Boundary

Purpose: To define the safe operating space and identify the exact temperature at which oiling out occurs.

  • Preparation: Prepare a series of 5 vials with increasing concentrations of 2-Hydroxyethyl 1-Hexylcarbamate in your chosen solvent (e.g., Ethyl Acetate/Heptane or IPA/Water).

  • Dissolution: Heat the suspensions at 1.0 °C/min until complete dissolution is achieved ( Tclear​ ). Record this temperature for each concentration to plot the solubility curve.

  • Cooling & Detection: Cool the solutions at a controlled rate of 0.5 °C/min.

  • Phase Identification: Monitor the cloud point ( Tcloud​ ). If using an in-line PAT probe (like FBRM or Blaze Metrics), differentiate the chord lengths: spherical, deformable droplets indicate LLPS, while sharp, rigid chords indicate solid nucleation[5].

  • Mapping: Plot the solubility curve ( Tclear​ ) and the LLPS/Nucleation boundary ( Tcloud​ ). Your safe seeding window (MSZW) exists strictly between these two curves.

Protocol B: Seed-Assisted Cooling Crystallization (Anti-Oiling Out Workflow)

Purpose: To kinetically force crystalline integration and bypass the LLPS miscibility gap.

Seeding_Protocol S1 1. Dissolution (T > T_clear) S2 2. Cool to MSZW (T_clear > T > T_cloud) S1->S2 S3 3. Seed Addition & Isothermal Aging S2->S3 S4 4. Controlled Cooling (0.1 °C/min) S3->S4 S5 5. Filtration & Solvent Wash S4->S5

Step-by-step workflow for seed-induced crystallization to bypass oiling out.

  • Complete Dissolution: Dissolve the API completely at a temperature 5 °C above the established Tclear​ from Protocol A. Ensure no ghost nuclei remain.

  • Controlled Cooling to MSZW: Cool the reactor at 0.5 °C/min to the exact midpoint of the MSZW (Ensure T>Tcloud​ to avoid crossing the spinodal decomposition line).

  • Seed Charging: Charge 2-5 wt% of highly pure, milled seed crystals of 2-Hydroxyethyl 1-Hexylcarbamate.

  • Isothermal Aging (Critical Step): Hold the system isothermally for 60 to 120 minutes. This allows the seeds to consume the localized supersaturation and promotes secondary nucleation without triggering LLPS[3].

  • Desupersaturation: Initiate a slow, non-linear cooling ramp (e.g., a cubic cooling profile starting at 0.1 °C/min) down to the final isolation temperature.

  • Isolation: Filter the resulting crystalline suspension, wash with a cold, poor solvent to displace mother liquor, and dry under vacuum.

References

  • Mettler Toledo. "Oiling Out in Crystallization - How To Fix Oiling Out in Recrystallization." Mettler Toledo Process Analytics. 1

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blogspot, Feb 18, 2017. 4

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." MDPI Crystals, Oct 30, 2021. 3

  • Aragen. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing." Aragen Life Sciences. 5

  • Doshisha University. "Elucidating Liquid-Liquid Phase Separation Under Non-Equilibrium Conditions." Organization for Research Initiatives and Development, Jan 26, 2026. 2

Sources

Optimization

Technical Support Center: Identification of 2-Hydroxyethyl 1-Hexylcarbamate Degradation Products

Welcome to the technical support center for the analysis of 2-Hydroxyethyl 1-Hexylcarbamate and its potential degradation products. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-Hydroxyethyl 1-Hexylcarbamate and its potential degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.

Introduction

2-Hydroxyethyl 1-Hexylcarbamate is a carbamate ester with potential applications in various fields. Understanding its stability and degradation profile is crucial for its development and use. This document provides a comprehensive overview of the potential degradation pathways, analytical methodologies for identification, and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Hydroxyethyl 1-Hexylcarbamate?

Carbamates, as a class of compounds, are susceptible to degradation through several mechanisms, including hydrolysis, thermal decomposition, photodegradation, and oxidation.[1]

  • Hydrolysis: The ester linkage in 2-Hydroxyethyl 1-Hexylcarbamate is a primary target for hydrolysis. This can occur under both acidic and basic conditions, leading to the cleavage of the carbamate bond. The rate of hydrolysis is influenced by pH and temperature.[2]

  • Thermal Degradation: At elevated temperatures, carbamates can undergo thermal decomposition.[3][4] The specific pathway for 2-Hydroxyethyl 1-Hexylcarbamate is likely to involve the elimination of either the alcohol or the amine moiety. One possible route is the decomposition into hexyl isocyanate and ethylene glycol.[5] Another potential pathway involves the formation of 1-hexene, carbon dioxide, and 2-aminoethanol.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photodegradation of carbamates.[6] The specific products will depend on the wavelength of light and the presence of photosensitizers. Common photodegradation reactions include oxidation.

  • Oxidation: Carbamates can be degraded by oxidative processes, often involving hydroxyl radicals.[7][8] This can lead to the formation of various oxidized products, including hydroxylated derivatives. In some cases, substituted phenols are common degradation products of carbamates.[7]

Q2: What are the expected degradation products of 2-Hydroxyethyl 1-Hexylcarbamate?

Based on the primary degradation pathways, the following are the most likely degradation products:

Degradation PathwayExpected Products
Hydrolysis 1-Hexanol, 2-Aminoethanol, Carbon Dioxide, Hexylamine
Thermal Degradation Hexyl isocyanate, Ethylene glycol, 1-Hexene
Photodegradation Oxidized and hydroxylated derivatives
Oxidation Hydroxylated derivatives, potential ring-opening products
Q3: What analytical techniques are best suited for identifying these degradants?

A combination of chromatographic and spectroscopic techniques is generally required for the unambiguous identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for separating carbamates and their degradation products.[9] Due to the thermal lability of many carbamates, HPLC is often favored over Gas Chromatography (GC).[9]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying and quantifying degradation products.[10][11] It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While some carbamates are thermally labile, GC-MS can be used to identify more volatile degradation products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity of isolated degradation products.[13]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products?

Possible Cause: These peaks could be impurities from the initial sample, artifacts from sample preparation, or degradation products.

Troubleshooting Steps:

  • Analyze a Blank: Inject a blank sample (solvent used for sample preparation) to rule out contamination from the solvent or system.

  • Analyze a Control Sample: Analyze a freshly prepared, un-stressed sample of 2-Hydroxyethyl 1-Hexylcarbamate to identify peaks corresponding to the parent compound and any initial impurities.

  • Perform Forced Degradation Studies: Subject the 2-Hydroxyethyl 1-Hexylcarbamate sample to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This will help in correlating the unknown peaks with specific degradation pathways.

  • Utilize Mass Spectrometry: If using LC-MS or GC-MS, examine the mass spectra of the unknown peaks. Compare the molecular weights and fragmentation patterns with the expected degradation products listed in the FAQ section.

Issue 2: My mass spectrometry data for the parent compound is weak or inconsistent.

Possible Cause: Carbamates can exhibit poor ionization efficiency in some mass spectrometry sources. Additionally, in-source fragmentation or degradation can occur.

Troubleshooting Steps:

  • Optimize MS Parameters: Adjust the ionization source parameters (e.g., electrospray voltage, gas flows, and temperature) to enhance the signal of the parent ion.

  • Use a Different Ionization Technique: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), as it can be more suitable for certain compounds.

  • Check for In-Source Degradation: A high cone voltage or source temperature can cause fragmentation within the ion source. Gradually reduce these parameters to see if the parent ion signal improves.

  • Consider Adduct Formation: In ESI, molecules can form adducts with ions present in the mobile phase (e.g., sodium or potassium). Look for peaks corresponding to [M+Na]+ or [M+K]+ in addition to the protonated molecule [M+H]+.

Issue 3: I am having difficulty separating the degradation products from the parent compound using HPLC.

Possible Cause: The degradation products may have similar polarities to the parent compound, leading to co-elution.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Gradient Elution: If using isocratic elution, switch to a gradient method to improve separation.

    • Solvent Strength: Adjust the ratio of organic solvent to aqueous phase.

    • pH: Modify the pH of the aqueous phase, as this can significantly affect the retention of ionizable compounds.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase instead of a standard C18).

  • Adjust the Temperature: Column temperature can influence selectivity. Experiment with different temperatures to see if separation improves.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of 2-Hydroxyethyl 1-Hexylcarbamate.

Materials:

  • 2-Hydroxyethyl 1-Hexylcarbamate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Hydroxyethyl 1-Hexylcarbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: To an aliquot, add an equal volume of 3% H2O2. Keep at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a specified temperature (e.g., 80 °C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated HPLC-UV/MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify new peaks that appear in the stressed samples.

    • Use the mass spectral data to propose structures for the degradation products.

Protocol 2: LC-MS Method for Analysis

This is a general-purpose LC-MS method that can be used as a starting point for the analysis of 2-Hydroxyethyl 1-Hexylcarbamate and its degradation products. Method optimization will be required.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (ESI+):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

Visualizations

Degradation Pathways of 2-Hydroxyethyl 1-Hexylcarbamate

G cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo_ox Photodegradation / Oxidation parent 2-Hydroxyethyl 1-Hexylcarbamate h1 1-Hexanol parent->h1 Acid/Base h2 2-Aminoethanol parent->h2 Acid/Base h3 CO2 parent->h3 Acid/Base h4 Hexylamine parent->h4 Acid/Base t1 Hexyl isocyanate parent->t1 Heat t2 Ethylene glycol parent->t2 Heat t3 1-Hexene parent->t3 Heat po1 Hydroxylated Derivatives parent->po1 UV Light / Oxidants

Caption: Potential degradation pathways of 2-Hydroxyethyl 1-Hexylcarbamate.

Experimental Workflow for Degradation Product Identification

G start Start: 2-Hydroxyethyl 1-Hexylcarbamate Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidant) start->stress analysis LC-MS Analysis stress->analysis data Data Analysis: - Compare Chromatograms - Analyze Mass Spectra analysis->data identification Propose Structures of Degradation Products data->identification end End: Identified Degradation Products identification->end

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for addressing solubility challenges in aqueous media. This resource is designed for researchers, scientists, and drug development professionals who encounter obstacles related to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for addressing solubility challenges in aqueous media. This resource is designed for researchers, scientists, and drug development professionals who encounter obstacles related to poor compound solubility. More than 40% of new chemical entities are poorly soluble in water, making this a common and critical challenge in drug development.[1] This guide provides in-depth, practical solutions in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles of solubility that are crucial for effective troubleshooting.

Q1: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A1: Understanding the distinction between kinetic and thermodynamic solubility is critical because it dictates the stability of your solution.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under a given set of conditions (e.g., temperature, pressure), where the dissolved solute is in equilibrium with an excess of the solid material. This value represents the most stable state of the solution.

  • Kinetic Solubility is often measured in early drug discovery. It is determined by dissolving a compound, typically from a concentrated stock solution in an organic solvent like DMSO, into an aqueous buffer.[2] This method can produce supersaturated solutions, which are thermodynamically unstable and may precipitate over time.[3]

Why it matters: A kinetic solubility assay might show a higher solubility value than a thermodynamic one, often because the compound precipitates in an amorphous state, which is more soluble than its stable crystalline form.[4][5] Relying solely on kinetic data can be misleading; a compound that appears soluble initially may crash out of solution during a longer experiment, leading to inaccurate results and failed experiments.[6] For lead optimization and formulation development, thermodynamic solubility data are more reliable.[4][5]

Q2: What are the primary factors that cause poor aqueous solubility?

A2: Poor aqueous solubility is typically governed by the physicochemical properties of the molecule. The two main contributors are:

  • High Lipophilicity (Hydrophobicity): Molecules with a high degree of non-polar, greasy character (high logP) prefer to associate with themselves rather than with polar water molecules. A significant portion of new drug candidates are lipophilic, leading to solubility challenges.[7]

  • Strong Crystal Lattice Energy: For a solid to dissolve, the energy required to break the bonds holding the crystal together (lattice energy) must be overcome by the energy released from the interactions between the solute and the solvent (solvation energy). If the crystal lattice is exceptionally stable, the compound will have low solubility, even if it is not excessively lipophilic.[8]

Q3: How do I perform a basic equilibrium solubility experiment?

A3: A robust equilibrium solubility experiment is essential for understanding your compound's behavior.

Protocol: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of your solid compound to a known volume of your aqueous buffer in a sealed vial. Ensure there is visible undissolved solid.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Separation: After incubation, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

  • Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter to remove any remaining undissolved micro-particles.[1]

  • Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[1]

  • Confirmation: It is good practice to inspect the remaining solid (e.g., by microscopy or XRPD) to confirm that no phase change (e.g., from an amorphous to a crystalline form) occurred during the experiment.[4]

Section 2: Troubleshooting Guides & Formulation Strategies

This section provides a problem-oriented approach to solving common solubility issues encountered in the lab.

My compound won't dissolve in my aqueous buffer. What should I try first?

When facing initial dissolution failure, a systematic approach is key. The following flowchart outlines a decision-making process for selecting a solubilization strategy.

G start Compound Fails to Dissolve in Aqueous Buffer is_ionizable Is the compound ionizable (contains acidic or basic groups)? start->is_ionizable ph_adjust Adjust pH to >2 units away from pKa to favor the ionized form. is_ionizable->ph_adjust Yes use_cosolvent Use a Co-solvent System (e.g., DMSO, Ethanol, PEG 400) is_ionizable->use_cosolvent No check_stability Verify compound stability at the new pH. ph_adjust->check_stability success1 SUCCESS: Compound is Solubilized check_stability->success1 Yes, Stable fail1 FAIL: Compound Unstable or Still Insoluble check_stability->fail1 No, Unstable fail1->use_cosolvent check_tolerance Is the final co-solvent concentration tolerated by the assay? use_cosolvent->check_tolerance success2 SUCCESS: Compound is Solubilized check_tolerance->success2 Yes, <1-5% fail2 FAIL: Concentration too high or still insoluble check_tolerance->fail2 No use_excipient Use Solubilizing Excipients (Surfactants or Cyclodextrins) fail2->use_excipient success3 SUCCESS: Compound is Solubilized use_excipient->success3 advanced_methods Consider Advanced Formulation (Solid Dispersions, Lipid Formulations) use_excipient->advanced_methods If still insoluble

Caption: Decision workflow for initial solubility troubleshooting.

Q4: How do I effectively use pH adjustment to improve solubility?

A4: For ionizable compounds, pH modification is one of the most powerful and straightforward techniques.[9][10]

  • Principle of Causality: The solubility of a weak acid or weak base is highly dependent on its ionization state. The ionized (charged) form of a molecule is generally much more water-soluble than the neutral form. By adjusting the pH of the aqueous medium, you can shift the equilibrium towards the ionized species.

  • Rule of Thumb: To ensure a compound is >99% ionized, adjust the pH to be at least 2 units away from its pKa.

    • For a weak acid (e.g., with a carboxylic acid group), adjust the pH to be at least 2 units above its pKa.

    • For a weak base (e.g., with an amine group), adjust the pH to be at least 2 units below its pKa.[1]

  • Self-Validation & Controls:

    • Stability Check: Always confirm that your compound is chemically stable at the new pH for the duration of your experiment. Run a control sample and analyze for degradation over time using HPLC.

    • Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of your compound, especially if the compound is added from an acidic or basic stock.[10]

    • Toxicity: Be aware that non-physiological pH values can be toxic to cells or affect protein function in biological assays.[9]

Q5: When and how should I use a co-solvent?

A5: A co-solvent is a water-miscible organic solvent used in small quantities to increase the solubility of a lipophilic compound.[11][12] They work by reducing the polarity of the aqueous environment, making it more favorable for the solute.[13]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are frequently used.[11][14]

  • Protocol for Preparing a Stock Solution:

    • Dissolve the compound in a minimal amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Sonication can aid dissolution.[12]

    • To prepare the final working solution, perform a serial dilution, adding the stock solution dropwise into the aqueous buffer while vortexing vigorously. This helps prevent the compound from precipitating upon dilution.

  • Self-Validation & Controls:

    • Final Concentration: The final concentration of the co-solvent in your assay should be kept to a minimum, typically below 1% and often below 0.5%, as organic solvents can impact biological systems.

    • Vehicle Control: Always run a parallel control containing the same final concentration of the co-solvent without the compound to account for any effects of the solvent itself.

    • Precipitation Risk: Be cautious of precipitation upon dilution into aqueous media, a common issue with co-solvent systems.[9] Visually inspect your final solution for any cloudiness or particulates.

Q6: My compound precipitates from my co-solvent stock upon dilution. What should I do?

A6: This is a classic sign of a kinetically trapped, supersaturated solution. The compound is soluble in the high-concentration co-solvent but crashes out when the environment becomes predominantly aqueous.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to lower the target concentration in your experiment.[1]

    • Optimize Co-solvent Level: If the assay allows, a modest increase in the final co-solvent percentage (e.g., from 0.5% to 1.0%) might be sufficient to maintain solubility. Remember to adjust your vehicle control accordingly.[1]

    • Switch to Excipients: If the above fail, co-solvents may not be the right approach. You should consider using solubilizing excipients like surfactants or cyclodextrins.

Q7: How do surfactants and cyclodextrins work, and how do I choose between them?

A7: Surfactants and cyclodextrins are powerful excipients that enhance solubility through molecular encapsulation.[15][16]

  • Surfactants (e.g., Polysorbate 80, Cremophor EL): These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles .[17] The hydrophobic tails form a core that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face the water, effectively solubilizing the compound.[12][18][19]

Caption: Micellar solubilization of a hydrophobic drug.

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides shaped like a truncated cone.[20] They have a hydrophilic exterior and a hydrophobic inner cavity.[21][22] Poorly soluble molecules can fit into this cavity, forming an "inclusion complex."[21][23] This complex as a whole is water-soluble, effectively masking the drug's hydrophobicity.[20][]

Comparison Table: Surfactants vs. Cyclodextrins

FeatureSurfactantsCyclodextrins
Mechanism Micellar EncapsulationInclusion Complex Formation[21]
Best For Highly lipophilic, "greasy" compoundsMolecules with a suitable size and shape to fit in the cavity
Considerations Must be used above the CMC. Can sometimes interfere with assays or cause cell toxicity.Stoichiometry is important. Can be expensive. Less effective for very large molecules.[9]
Common Examples Polysorbate 20/80, Cremophor EL, Solutol HS 15Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[25], Sulfobutylether-β-Cyclodextrin (SBE-β-CD)[20]

Section 3: Advanced Strategies

For the most challenging compounds, more advanced formulation techniques may be required, particularly for in vivo applications.

Q8: What are amorphous solid dispersions (ASDs) and when are they used?

A8: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[26]

  • Principle of Causality: The amorphous form of a drug has a higher free energy than its stable crystalline form, which can lead to a significant increase in apparent solubility (5 to 100-fold).[8] The polymer serves to stabilize the drug in this high-energy state, preventing it from recrystallizing.[8][27]

  • Application: ASDs are a leading strategy for improving the oral bioavailability of poorly soluble (BCS Class II) drugs.[8][28] They are typically produced via spray drying or hot-melt extrusion.[8]

  • Key Excipients: Polymers like HPMC, HPMCAS, and PVP are commonly used to form the matrix and stabilize the amorphous drug.[8][27]

Q9: What are lipid-based drug delivery systems (LBDDS)?

A9: LBDDS are formulations in which the drug is dissolved or suspended in lipidic excipients.[29][30]

  • Principle of Causality: These systems improve oral bioavailability by presenting the drug in a pre-dissolved state, bypassing the dissolution-limiting step of absorption.[29] They can also stimulate the body's natural lipid absorption pathways, enhancing drug uptake via the lymphatic system, which can help avoid first-pass metabolism in the liver.[31][32]

  • Types: LBDDS range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), which spontaneously form emulsions upon contact with gastrointestinal fluids.[29][31]

  • Application: LBDDS are particularly effective for highly lipophilic drugs (BCS Class II/IV) that have good solubility in oils and lipids.[31]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. (n.d.). Aenova Group. Retrieved March 7, 2026, from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. Retrieved March 7, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 7, 2026, from [Link]

  • Lipid-Based Drug Delivery Systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Retrieved March 7, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1). Ascendia Pharma. Retrieved March 7, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Innovare Academic Sciences. Retrieved March 7, 2026, from [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. Retrieved March 7, 2026, from [Link]

  • Amorphous Solid Dispersion. (n.d.). Veranova. Retrieved March 7, 2026, from [Link]

  • Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. (2025, September 9). AKT Publication. Retrieved March 7, 2026, from [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Retrieved March 7, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved March 7, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • How can cyclodextrins enhance solubility? (2025, July 31). Roquette. Retrieved March 7, 2026, from [Link]

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. (2019, December 11). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed. Retrieved March 7, 2026, from [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. Retrieved March 7, 2026, from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). Simulations Plus. Retrieved March 7, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications. Retrieved March 7, 2026, from [Link]

  • CHAPTER 6: Cleaning II: Surfactants and Micellar Solutions. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed. Retrieved March 7, 2026, from [Link]

  • Theoretical modeling of micellization and solubilization in ionic surfactant systems. (n.d.). DSpace@MIT. Retrieved March 7, 2026, from [Link]

  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. (2022, August 8). PubMed. Retrieved March 7, 2026, from [Link]

  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022, April 11). Journal of Chemical Technology and Metallurgy. Retrieved March 7, 2026, from [Link]

  • Solubilization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025, December 20). MDPI. Retrieved March 7, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Diagnostics &amp; Protocols for 2-Hydroxyethyl 1-Hexylcarbamate Production

Welcome to the Technical Support Center for the synthesis of 2-hydroxyethyl 1-hexylcarbamate. This guide is engineered for drug development professionals and chemical engineers transitioning this non-isocyanate carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-hydroxyethyl 1-hexylcarbamate. This guide is engineered for drug development professionals and chemical engineers transitioning this non-isocyanate carbamate synthesis from the bench to pilot-scale reactors.

Mechanistic Overview & Scale-Up Causality

The synthesis of 2-hydroxyethyl 1-hexylcarbamate relies on the phosgene-free aminolysis of ethylene carbonate by hexylamine. While this green-chemistry route is highly efficient, scaling up introduces severe mass transfer and thermodynamic challenges. The primary reaction forms the target carbamate, but localized thermal runaways (hotspots) can provide the activation energy required for a secondary aminolysis. In this secondary pathway, the newly formed carbamate intermediate reacts with a second equivalent of hexylamine to form the highly stable byproduct 1,3-dihexylurea, ejecting ethylene glycol in the process (1)[1]. Understanding this causality is critical for reactor design, cooling capacity, and parameter control (2)[2].

G A Hexylamine + Ethylene Carbonate B Primary Aminolysis (Exothermic) A->B C 2-Hydroxyethyl 1-Hexylcarbamate (Target) B->C D Secondary Aminolysis (Hotspots) C->D E 1,3-Dihexylurea (Byproduct) D->E

Reaction pathway: Aminolysis of ethylene carbonate to carbamate and urea byproduct.

Self-Validating Scale-Up Protocol (1 kg Pilot Scale)

This protocol utilizes a self-validating framework. Each phase includes an analytical checkpoint to ensure the system state is verified before proceeding, preventing cascading batch failures.

Phase 1: Reactor Preparation & Substrate Solvation

  • Charge the Reactor: To a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer (PTFE anchor), add 1.05 equivalents of ethylene carbonate (EC).

  • Solvent Addition: Add 2 L of anhydrous methanol or ethanol.

    • Causality: While the reaction can be run neat, using a protic solvent at scale facilitates heat dissipation and actively promotes the ring-opening of the cyclic carbonate via hydrogen-bond activation of the transition state ().

  • Temperature Equilibration: Circulate coolant to bring the internal reactor temperature to 15°C.

    • Validation Checkpoint 1: Ensure complete dissolution of EC. A clear, homogeneous solution prevents localized concentration gradients that skew stoichiometric ratios.

Phase 2: Controlled Aminolysis 4. Amine Dosing: Load 1.0 equivalent of hexylamine into a calibrated addition funnel. 5. Dropwise Addition: Add the hexylamine at a rate of 10 mL/min. Maintain the internal temperature strictly between 20°C and 25°C.

  • Causality: The nucleophilic attack of the amine on the carbonate is highly exothermic. If the addition rate exceeds the cooling capacity, the temperature will spike. Temperatures >60°C will trigger the secondary reaction, converting your target carbamate into 1,3-dihexylurea (2)[2].

  • Validation Checkpoint 2: Monitor the internal thermocouple. If ∆T exceeds +5°C/min, halt the addition automatically until the system returns to baseline.

Phase 3: Maturation & In-Process Monitoring 6. Hold Time: Once addition is complete, warm the reactor to 40°C and stir at 250 RPM for 4 hours.

  • Validation Checkpoint 3 (Self-Validation): Extract a 1 mL aliquot and analyze via ATR-FTIR. The protocol is validated to proceed to quenching ONLY when the cyclic carbonate C=O stretch at ~1800 cm⁻¹ has completely disappeared, and the carbamate C=O stretch at ~1690–1710 cm⁻¹ is dominant. If the 1800 cm⁻¹ peak persists, extend the hold time by 1 hour.

Phase 4: Purification 7. Solvent Removal: Concentrate the mixture under reduced pressure (40 mbar, 45°C). 8. Washing: Dissolve the crude residue in ethyl acetate and wash with 0.1 M HCl (to remove trace unreacted hexylamine), followed by brine. 9. Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure 2-hydroxyethyl 1-hexylcarbamate.

Troubleshooting Guides & FAQs

Troubleshooting N1 Issue: Low Carbamate Yield N2 Check ATR-FTIR N1->N2 N3 Urea Peak (~1620 cm⁻¹) Thermal Overrun N2->N3 Yes N4 Carbonate Peak (~1800 cm⁻¹) Incomplete Reaction N2->N4 No N5 Action: Reduce Feed Rate Increase Cooling N3->N5 N6 Action: Extend Hold Time Check Stoichiometry N4->N6

Diagnostic logic tree for troubleshooting low carbamate yield during scale-up.

Q1: During scale-up, my yield of 2-hydroxyethyl 1-hexylcarbamate dropped from 95% to 60%, and a white precipitate formed. What happened? A1: The white precipitate is almost certainly 1,3-dihexylurea. This occurs due to poor thermal management. In a small flask, heat dissipates rapidly. In a 5 L or larger reactor, the surface-area-to-volume ratio decreases, leading to localized hot spots during hexylamine addition. At elevated temperatures, the newly formed 2-hydroxyethyl 1-hexylcarbamate undergoes a secondary aminolysis with unreacted hexylamine, ejecting ethylene glycol and forming the symmetric urea (1)[1]. Solution: Decrease the amine feed rate, increase agitation (RPM) to improve mass transfer, and lower the jacket coolant temperature.

Q2: Can I run this reaction neat (without solvent) to maximize throughput? A2: While neat aminolysis of cyclic carbonates is possible and often reported in literature for polyhydroxyurethanes (3)[3], scaling it up neat introduces severe viscosity challenges. As the carbamate forms, extensive intermolecular hydrogen bonding drastically increases the fluid's viscosity. This impedes the mechanical stirrer, creates dead zones, and exacerbates thermal runaways. Using a solvent like methanol not only mitigates viscosity but also catalytically accelerates the reaction via H-bond stabilization ().

Q3: The reaction stalled at 80% conversion despite optimal temperatures. How do I push it to completion? A3: A stalled reaction often indicates a loss of nucleophilicity or stoichiometric imbalance. Hexylamine is volatile; if your reactor is not properly sealed or swept with a high flow of inert gas, you may be losing amine to the vapor phase. Solution: Always use a slight excess of ethylene carbonate (1.05 eq) and ensure the reactor is equipped with a chilled reflux condenser. Alternatively, trace amounts of water (acting as a hydrogen-bond promoter) can accelerate the final 20% of the conversion ().

Quantitative Data: Scale-Up Optimization

To assist in your process engineering, the following table summarizes the causal relationship between reactor temperature, reaction time, and product distribution during the aminolysis of ethylene carbonate with hexylamine.

Internal Temp (°C)Addition Rate (mL/min)Reaction Time (h)Carbamate Yield (%)Urea Byproduct (%)Viscosity / State
15 - 205.06.0> 96< 1Low / Clear Liquid
25 - 3010.04.0923Medium / Clear
50 - 6025.02.56528High / Cloudy
80 - 90Bolus (All at once)1.0< 20> 75Solid Precipitate

Data Interpretation: The table clearly demonstrates that kinetic control (lower temperature, slower addition) heavily favors the mono-addition product (carbamate). Thermodynamic control (higher temperature) drives the equilibrium toward the highly stable, hydrogen-bonded 1,3-dihexylurea lattice.

References
  • ResearchGate. "Synthesis of 1,3-dialkylurea from ethylene carbonate and amine using calcium oxide".[Link]

  • ACS Sustainable Chemistry & Engineering. "Hydrogen Bond Promoted Methoxycarbonylation of Pentanediamine to Biobased Dicarbamate by Accelerating Proton Transfer".[Link]

  • MDPI. "Recent Progress of Non-Isocyanate Polyurethane Foam and Their Challenges".[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Transesterification During Carbamate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected mass shifts and product mixtures during carbamate synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected mass shifts and product mixtures during carbamate synthesis. When synthesizing carbamates (R-NH-CO-OR') from amines and chloroformates or carbonates, the most insidious side reaction is transesterification —the unintended exchange of the carbamate's alkoxy group with an alcohol from the solvent or the substrate itself.

To solve this, we cannot merely follow recipes; we must understand the underlying physical organic chemistry. Below is a comprehensive, field-proven guide to diagnosing, troubleshooting, and completely suppressing transesterification in your workflows.

The Mechanistic Reality of Transesterification

Transesterification is driven by nucleophilic acyl substitution. As detailed in foundational organic chemistry principles , the reaction occurs when an alcohol or alkoxide attacks the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate, which subsequently collapses to expel the original alkoxide leaving group.

If you are synthesizing an ethyl carbamate in methanol, the methoxide ion (generated by the base) will attack the carbonyl, expelling ethoxide and leaving you with a methyl carbamate impurity.

Mechanism A Carbamate (R-NH-CO-OR') B Nucleophile Attack (R''-OH or R''-O⁻) A->B Protic Solvent / Base D Desired Product Maintained (No Reaction) A->D Aprotic Solvent / DIPEA C Tetrahedral Intermediate [R-NH-C(O⁻)(OR')(OR'')] B->C Reversible Addition E Transesterification (R-NH-CO-OR'') C->E Elimination of R'-O⁻

Mechanistic divergence of carbamate stability vs. transesterification.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I isolating a mixture of methyl and ethyl carbamates when synthesizing my compound in methanol? Causality: You are observing solvent-driven nucleophilic acyl substitution. When you use ethyl chloroformate in a protic solvent like methanol, the solvent acts as a competing massive excess of nucleophile. Under basic conditions, methanol is deprotonated to form methoxide, which attacks the newly formed ethyl carbamate. Resolution: Switch to an aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) completely removes the nucleophilic solvent from the equation, shutting down this pathway.

Q2: How does my choice of base dictate the transesterification rate? Causality: Strong inorganic bases (like NaOH, NaOMe, or KOtBu) generate highly nucleophilic alkoxides from trace alcohols in the reaction mixture. Kinetic profiling of O-alkyl transesterification rates demonstrates that alkoxide-driven nucleophilic attack on the carbonyl carbon dominates under these conditions. Resolution: Utilize mild, sterically hindered amine bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These act as effective proton scavengers to neutralize the HCl byproduct but are too sterically hindered to act as nucleophiles themselves.

Q3: Can I use Lewis acid catalysts to speed up carbamate formation without risking transesterification? Causality: No. Lewis acids coordinate to the carbonyl oxygen, significantly lowering the LUMO energy of the carbamate. This increases its electrophilicity. Research published in The Journal of Organic Chemistry demonstrates that Lewis acids like Titanium(IV) alkoxides actually promote facile and selective O-alkyl transesterification. Resolution: Avoid Lewis acid catalysts if transesterification is an undesired side reaction. Rely on the inherent reactivity of the chloroformate and amine under strictly anhydrous, aprotic conditions.

Q4: My substrate has a free hydroxyl group. How do I prevent intramolecular transesterification? Causality: Intramolecular transesterification is entropically favored, especially if a 5- or 6-membered cyclic carbonate or lactone can form. The free hydroxyl group acts as an internal nucleophile. Resolution: Implement a protecting group strategy. Protect the free hydroxyl as a tert-butyldimethylsilyl (TBS) ether prior to carbamate synthesis. Alternatively, use a highly sterically hindered carbamate source (like Boc₂O), which kinetically disfavors the formation of the bulky tetrahedral intermediate.

Quantitative Impact of Reaction Variables

To illustrate the causality of solvent and base selection, review the following standardized data comparing transesterification rates.

Table 1: Effect of Reaction Conditions on Transesterification Yield Model System: Synthesis of Ethyl N-Phenylcarbamate in the presence of 10 eq. Methanol (24-hour reaction).

Solvent SystemBase (1.5 eq)TemperatureDesired Ethyl Carbamate (%)Transesterified Methyl Carbamate (%)
Methanol (Protic)NaOMe25°C5%95%
Methanol (Protic)TEA25°C42%58%
Methanol (Protic)TEA0°C78%22%
THF (Aprotic) + 10 eq MeOHK₂CO₃25°C96%4%
DCM (Aprotic) + 10 eq MeOH DIPEA 0°C >99% <1%

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By embedding analytical checks directly into the workflow, you guarantee the suppression of transesterification before committing to scale-up or final isolation.

Workflow S1 1. Substrate Preparation Dry amine under vacuum S2 2. Solvent Selection Anhydrous DCM or THF S1->S2 S3 3. Base Addition 1.5-2.0 eq DIPEA S2->S3 S4 4. Temperature Control Chill to 0°C S3->S4 S5 5. Reagent Addition Dropwise Chloroformate S4->S5 S6 6. Validation LC-MS/TLC Monitoring S5->S6

Self-validating workflow for transesterification-free carbamate synthesis.

Phase 1: Preparation & Dehydration
  • Substrate Drying: Dissolve the amine substrate in anhydrous Toluene and concentrate under reduced pressure to azeotropically remove trace water and alcohols. Repeat twice.

  • Atmosphere Control: Purge the reaction flask with ultra-high purity Argon.

    • Causality: Atmospheric moisture causes chloroformate hydrolysis, generating HCl and corresponding alcohols, which initiates the transesterification cascade.

Phase 2: Reaction Assembly
  • Solvent Addition: Suspend the dried amine in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Validation Check: Ensure the solution is fully homogenous. DIPEA ensures the reaction environment remains strictly non-nucleophilic.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

    • Causality: Lower thermal energy kinetically suppresses the activation energy required for any trace transesterification.

Phase 3: Reagent Introduction & Monitoring
  • Electrophile Addition: Dilute 1.1 equivalents of the desired chloroformate (e.g., Ethyl chloroformate) in 1 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump.

  • In-Process Validation: After 30 minutes, withdraw a 10 µL aliquot, quench in LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Self-Validation: You must observe a single mass peak corresponding to the desired carbamate [M+H]⁺. The absence of a mass shift (e.g., -14 Da for an ethyl-to-methyl exchange) confirms the total suppression of transesterification. Do not proceed to quench until this is verified.

Phase 4: Quench and Isolation
  • Quenching: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base and destroy any unreacted chloroformate.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Title: Transesterification Source: Master Organic Chemistry URL: [Link]

  • Title: Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Facile and Selective O-Alkyl Transesterification of Primary Carbamates with Titanium(IV) Alkoxides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2-Hydroxyethyl 1-Hexylcarbamate: A Focus on ¹H NMR Spectroscopy

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 2-Hydroxyethyl 1-Hexylcarbamate, a molecule with potential applications stemm...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 2-Hydroxyethyl 1-Hexylcarbamate, a molecule with potential applications stemming from its carbamate and hydroxyl functionalities, requires rigorous analytical characterization to ensure its identity, purity, and stability. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Hydroxyethyl 1-Hexylcarbamate, contextualized by a comparative overview of alternative analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their analytical workflows.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of individual protons within a molecule. By analyzing the chemical shift, integration, and splitting patterns of the NMR signals, we can piece together the molecular puzzle. For 2-Hydroxyethyl 1-Hexylcarbamate, ¹H NMR is indispensable for confirming the presence and connectivity of the hexyl, ethyl, and carbamate moieties.

Experimental Protocol: ¹H NMR Analysis

A robust and reproducible ¹H NMR spectrum is contingent upon a well-defined experimental protocol. The following procedure is designed to yield high-quality data for 2-Hydroxyethyl 1-Hexylcarbamate.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-Hydroxyethyl 1-Hexylcarbamate.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H and O-H protons.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • The acquisition parameters should be optimized, including the number of scans (typically 16-64 for a sample of this concentration), relaxation delay, and pulse width.

  • The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

Anticipated ¹H NMR Spectral Data for 2-Hydroxyethyl 1-Hexylcarbamate

The structure of 2-Hydroxyethyl 1-Hexylcarbamate dictates a specific set of signals in its ¹H NMR spectrum. The following table summarizes the expected chemical shifts (δ), splitting patterns (multiplicity), and integration values for each proton environment.

Proton Assignment Structure Expected Chemical Shift (δ, ppm) Multiplicity Integration
aCH₃-(CH₂)₄-~0.9Triplet3H
b-(CH₂)₄-CH₂-NH-~1.3Multiplet8H
c-CH₂-NH-~3.2Quartet2H
d-NH-~5.0 (broad)Singlet1H
e-O-CH₂-CH₂-OH~4.2Triplet2H
f-CH₂-OH~3.7Triplet2H
g-OH~2.5 (broad)Singlet1H

Note: The chemical shifts of the N-H (d) and O-H (g) protons are highly dependent on the solvent, concentration, and temperature and may appear as broad singlets due to chemical exchange.[3]

Visualizing Molecular Connectivity and Analytical Workflow

To better understand the relationships between the different proton environments and the overall analytical process, the following diagrams are provided.

G cluster_hexyl Hexyl Group cluster_carbamate Carbamate Linkage cluster_hydroxyethyl Hydroxyethyl Group a CH₃ (a) b (CH₂)₄ (b) a->b J-coupling c CH₂ (c) b->c J-coupling d NH (d) c->d e OCH₂ (e) d->e f CH₂OH (f) e->f J-coupling g OH (g) G cluster_workflow Analytical Workflow Sample 2-Hydroxyethyl 1-Hexylcarbamate Sample NMR ¹H NMR Analysis Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Sample->HPLC Data Combined Analytical Data NMR->Data FTIR->Data MS->Data HPLC->Data Structure Structural Confirmation Data->Structure

Sources

Comparative

FTIR characteristic peaks for 2-Hydroxyethyl 1-Hexylcarbamate

Comparative FTIR Analysis and Performance Guide: 2-Hydroxyethyl 1-Hexylcarbamate vs. Structural Alternatives As a Senior Application Scientist, evaluating the structural integrity of urethane intermediates is critical fo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Analysis and Performance Guide: 2-Hydroxyethyl 1-Hexylcarbamate vs. Structural Alternatives

As a Senior Application Scientist, evaluating the structural integrity of urethane intermediates is critical for downstream applications in polyurethane synthesis, prodrug linker development, and non-isocyanate polyurethane (NIPU) manufacturing. 2-Hydroxyethyl 1-Hexylcarbamate (2-HEHC) is a highly versatile bifunctional molecule, possessing both a lipophilic hexyl chain and a reactive terminal hydroxyl group.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic profile and performance of 2-HEHC against industry alternatives, providing a self-validating experimental framework for its synthesis and characterization.

To accurately identify 2-HEHC, we must understand the causality behind its spectral markers rather than simply memorizing peak locations. The urethane (carbamate) functional group (-NH-CO-O-) presents a unique electronic environment. The resonance stability of the carbonyl—flanked by an electron-donating alkoxy group and a nitrogen atom—reduces the double-bond character of the C=O bond. Consequently, the carbonyl stretching frequency shifts lower than that of typical esters, generally appearing in the 1680–1720 cm⁻¹ range[1].

In 2-HEHC, the terminal hydroxyl group (-OH) introduces extensive intermolecular hydrogen bonding. This interaction further lengthens and weakens the C=O bond, typically anchoring the urethane carbonyl stretch around 1698–1710 cm⁻¹[2]. Additionally, the hydroxyl group itself manifests as a broad, dominant absorption band spanning 3200–3600 cm⁻¹[3], which frequently overlaps with the secondary amine N-H stretch (~3320 cm⁻¹)[2]. The hexyl chain provides a distinct, strong aliphatic C-H stretching signature between 2850–2960 cm⁻¹.

Objective Comparison: 2-HEHC vs. Structural Alternatives

When selecting a carbamate intermediate, the choice of alkyl chain length and terminal functionality dictates the molecule's hydrophobicity and reactivity. Table 1 compares 2-HEHC with two common alternatives: Ethyl hexylcarbamate (EHC) (lacks the reactive hydroxyl group) and 2-Hydroxyethyl methylcarbamate (HEMC) (lacks the lipophilic hexyl chain).

Table 1: Comparative FTIR Characteristics & Physicochemical Properties

Feature / Spectral Marker2-Hydroxyethyl 1-Hexylcarbamate (2-HEHC)Ethyl Hexylcarbamate (EHC)2-Hydroxyethyl Methylcarbamate (HEMC)
Terminal Hydroxyl (O-H) Broad band (3200–3600 cm⁻¹)AbsentBroad band (3200–3600 cm⁻¹)
Urethane Carbonyl (C=O) ~1698–1710 cm⁻¹ (Strong H-bonding)~1715–1725 cm⁻¹ (Weaker H-bonding)~1695–1705 cm⁻¹ (Strong H-bonding)
Amide II (N-H bend) ~1525 cm⁻¹~1530 cm⁻¹~1525 cm⁻¹
Aliphatic C-H Stretch Strong (2850–2960 cm⁻¹)Strong (2850–2960 cm⁻¹)Weak (~2950 cm⁻¹)
Primary Utility Reactive NIPU intermediate, prodrug linkerHydrophobic end-capping agentHydrophilic linker, aqueous systems

Performance Insight: 2-HEHC is superior when a balance of lipophilicity (for cell membrane penetration or polymer flexibility) and terminal reactivity (for subsequent esterification or polymerization) is required. EHC is strictly limited to non-reactive end-capping.

Experimental Design: Self-Validating In-Situ FTIR Protocol

To ensure scientific integrity and eliminate offline sampling errors, the synthesis of 2-HEHC from hexyl isocyanate and ethylene glycol should be monitored using an in-situ Attenuated Total Reflectance (ATR) FTIR probe. This creates a self-validating system where the consumption of reactants perfectly mirrors the generation of the product.

Step-by-Step Methodology
  • System Initialization: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences. Collect a background spectrum using the dry reactor vessel equipped with the ATR probe.

  • Reactant Loading: Charge the reactor with anhydrous ethylene glycol (in molar excess to prevent di-carbamate formation) and a non-reactive solvent (e.g., anhydrous acetonitrile). Record the baseline spectrum.

  • Isocyanate Addition: Slowly add hexyl isocyanate dropwise under a continuous nitrogen blanket to prevent moisture-induced urea formation.

  • Real-Time Spectral Tracking: Monitor the characteristic asymmetric stretch of the isocyanate (-N=C=O) group at 2285 cm⁻¹[4]. Concurrently, track the emergence of the urethane carbonyl (C=O) stretch at ~1698 cm⁻¹ and the Amide II band at ~1525 cm⁻¹[2].

  • Endpoint Determination: The reaction reaches completion when the NCO band at 2285 cm⁻¹ completely flattens into the baseline, confirming 100% conversion of the isocyanate[4].

  • Product Verification: After solvent removal, perform a final transmission FTIR scan to verify the presence of the 3200–3600 cm⁻¹ O-H band[3], ensuring the terminal hydroxyl group was not consumed by side reactions.

G Reactants Reactants Hexyl Isocyanate + Ethylene Glycol Probe In-Situ FTIR ATR Probe Reactants->Probe Continuous Sampling Analysis Spectral Tracking ↓ NCO (2285 cm⁻¹) ↑ C=O (1698 cm⁻¹) Probe->Analysis Real-time Spectra Product Validation 2-Hydroxyethyl 1-Hexylcarbamate Analysis->Product Endpoint Confirmation

In-situ FTIR workflow for monitoring 2-Hydroxyethyl 1-Hexylcarbamate synthesis.

Spectral Deconvolution Strategies

References

  • Title: Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Reprocessing Postconsumer Polyurethane Foam Using Carbamate Exchange Catalysis and Twin-Screw Extrusion Source: ACS Central Science URL: [Link]

Sources

Validation

Decoding the Signature Fragmentation of Hexylcarbamates: A Comparative Guide to Mass Spectrometric Analysis

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for accurate identification and quantification. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for accurate identification and quantification. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of various hexylcarbamates, offering insights into the influence of structural isomerism and substitution on the resulting mass spectra. Supported by experimental data and established fragmentation principles, this document serves as a practical resource for interpreting the mass spectral data of this important class of compounds.

The hexylcarbamate moiety is present in a range of molecules of interest, from pharmaceuticals to agricultural chemicals. Distinguishing between isomers and identifying unknown hexylcarbamate-containing compounds necessitates a thorough understanding of their characteristic fragmentation pathways in mass spectrometry. This guide will explore the key differences in fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a framework for the structural elucidation of these analytes.

The Foundational Fragmentation of Unsubstituted Hexylcarbamate

The basic hexylcarbamate structure, with a molecular weight of 145.20 g/mol , provides a baseline for understanding the fragmentation of its derivatives.[1] Under Electron Ionization (EI), the molecular ion ([M]•+) is expected at a mass-to-charge ratio (m/z) of 145.[1] The primary fragmentation events involve the cleavage of the hexyl chain and the loss of the carbamate group.[1]

A key fragmentation pathway for straight-chain alkanes involves the sequential loss of alkyl radicals, resulting in a series of fragment ions separated by 14 Da (the mass of a CH₂ group).[2] Therefore, the EI spectrum of hexylcarbamate will likely exhibit peaks corresponding to the loss of methyl (m/z 130), ethyl (m/z 116), propyl (m/z 102), butyl (m/z 88), and pentyl (m/z 74) radicals from the hexyl chain.

Comparative Fragmentation Analysis: N-Hexyl vs. O-Hexyl Carbamates

The position of the hexyl group, whether on the nitrogen (N-hexyl) or the oxygen (O-hexyl), significantly influences the fragmentation pattern. This distinction is critical for the correct identification of isomeric structures.

N-Hexylcarbamates: The Dominance of Alpha-Cleavage

For N-alkylamines, alpha-cleavage is a dominant fragmentation pathway.[2] In the case of N-hexylcarbamates, this involves the cleavage of the C-C bond adjacent to the nitrogen atom. This leads to the formation of a stable resonance-stabilized carbocation.

Figure 1: Proposed EI Fragmentation of a generic N-Hexylcarbamate

M [N-Hexylcarbamate]•+ F1 [M - C5H11]•+ M->F1 - C5H11• F2 [M - C4H9]•+ M->F2 - C4H9• F3 [M - C3H7]•+ M->F3 - C3H7• F4 [M - C2H5]•+ M->F4 - C2H5• F5 [M - CH3]•+ M->F5 - CH3•

Caption: Alpha-cleavage dominates N-hexylcarbamate fragmentation.

O-Hexylcarbamates: McLafferty Rearrangement and Alkene Elimination

In contrast, O-hexylcarbamates are more likely to undergo a McLafferty rearrangement, a characteristic fragmentation of esters and other carbonyl compounds containing a gamma-hydrogen.[2] This involves the transfer of a hydrogen atom from the gamma-carbon of the hexyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (hexene in this case).

Figure 2: Proposed EI Fragmentation of a generic O-Hexylcarbamate

M [O-Hexylcarbamate]•+ F1 [M - C6H12]•+ M->F1 McLafferty Rearrangement F2 Loss of Hexanol M->F2 Rearrangement

Caption: O-Hexylcarbamates favor McLafferty rearrangement.

The Impact of N-Substitution on Fragmentation

The presence of additional alkyl or aryl groups on the nitrogen atom further alters the fragmentation pathways.

N-Hexyl, N-Methylcarbamates

In N-hexyl, N-methylcarbamates, the fragmentation will be a competition between the cleavage of the hexyl and methyl groups. Due to the greater stability of the larger secondary carbocation that can be formed from the hexyl chain, cleavage of the pentyl radical is often a favored pathway.

N-Hexyl, N-Phenylcarbamates

The presence of an aromatic ring in N-hexyl, N-phenylcarbamates introduces new fragmentation possibilities. A prominent fragmentation pathway for N-phenyl carbamates involves the loss of the alkoxy group followed by the elimination of carbon monoxide to form a stable anilinium-type ion.

Electrospray Ionization (ESI-MS/MS) Fragmentation

Under the softer ionization conditions of ESI, carbamates typically form protonated molecules, [M+H]⁺. Fragmentation in tandem mass spectrometry (MS/MS) is then induced by collision-induced dissociation (CID).

For many carbamates, a characteristic loss of a neutral molecule is observed. For example, N-methyl carbamates often exhibit a neutral loss of methyl isocyanate (CH₃NCO), corresponding to a loss of 57 Da. While specific data for hexylcarbamates under ESI-MS/MS is less commonly published, the general principles of carbamate fragmentation can be applied. For an N-hexylcarbamate, a potential fragmentation pathway would involve the loss of hexene (84 Da) via a charge-remote fragmentation mechanism.

Comparative Data Summary

The following table summarizes the key expected fragment ions for different hexylcarbamate structures under EI-MS.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Origin
Hexylcarbamate145130 (-CH₃), 116 (-C₂H₅), 102 (-C₃H₇), 88 (-C₄H₉), 74 (-C₅H₁₁)
N-Hexyl, N-Methylcarbamate159144 (-CH₃), 88 (cleavage at N-hexyl), 58 (cleavage at N-methyl)
O-Hexyl, N-Phenylcarbamate221137 ([Phenyl-NCO]+H)•+, 93 ([Aniline]+H)•+

Experimental Protocol: GC-MS Analysis of Hexylcarbamates

For researchers seeking to acquire their own mass spectral data for hexylcarbamates, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides a robust starting point. Due to the potential thermal lability of some carbamates, derivatization is often employed to improve volatility and thermal stability.[3] However, a direct analysis method is also presented.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[4]

  • Mass Spectrometer: Agilent 5975C EI-MS system or equivalent.[4]

  • Column: DB-5 silica capillary column (60 m × 0.25 mm × 0.25 μm).[4]

GC Conditions:

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program: 80 °C for 0 min, ramp to 190 °C at 2.5 °C/min, then to 252 °C at 2 °C/min, then to 300 °C at 25 °C/min, and finally to 310 °C at 25 °C/min with a 15-minute hold.[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Ion Source Temperature: 230 °C.[4]

  • Interface Temperature: 250 °C.[4]

  • Scan Range: m/z 40-450.

Figure 3: GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Hexylcarbamate Sample Dissolve Dissolve in appropriate solvent (e.g., ethyl acetate) Sample->Dissolve Derivatize Optional: Derivatization (e.g., silylation) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on GC column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Mass Spectrum Acquisition Detect->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library Identify Compound Identification Library->Identify

Caption: A typical workflow for the GC-MS analysis of hexylcarbamates.

Conclusion

The mass spectrometric fragmentation of hexylcarbamates is a rich source of structural information. By carefully analyzing the molecular ion and the characteristic fragment ions, researchers can confidently distinguish between isomers and identify unknown compounds. The principles of alpha-cleavage for N-hexylcarbamates and McLafferty rearrangement for O-hexylcarbamates provide a solid foundation for interpretation. Furthermore, understanding the influence of N-substituents and the different fragmentation behaviors under EI and ESI conditions empowers scientists with the tools needed for comprehensive structural elucidation in the field of drug development and chemical analysis.

References

  • NIST. Emylcamate. In: NIST Chemistry WebBook. [Link]

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  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. [Link]

  • Electronic Supplementary Material (ESI) for New Journal of Chemistry. Catalytic carbonyl-ene reaction with ketones: evidence for. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. N-Hexyl-N,N-dimethyl-2-ammonio-1-propanesulfonate - Optional[MS (GC)] - Spectrum. [Link]

  • NIST. Ethyl N-(2-methylphenyl)carbamate. In: NIST Chemistry WebBook. [Link]

  • NIST. Hexyl N-phenylcarbamate. In: NIST Chemistry WebBook. [Link]

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  • Unknown. reading - download.
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  • ResearchGate. Unit – mass resolution product-ion spectra of m/z 220, 218, 240, and.... [Link]

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  • MDPI. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. [Link]

  • AIMS Press. Study of a complex environmental mixture by electrospray ionization and laser desorption ionization high resolution mass spectrometry. [Link]

  • CORE. Mass Spectral Study on O,O-Dialkyl N,N- Dialkyl Phosphoramidates Under Electron Impact Conditions. [Link]

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Comparative

A Comparative Analysis for Drug Development Professionals: 2-Hydroxyethyl 1-Hexylcarbamate vs. Ethyl Hexylcarbamate

In the landscape of pharmaceutical development, the selection of molecular scaffolds and functional groups is a critical determinant of a drug candidate's ultimate success. Carbamates, a versatile class of organic compou...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the selection of molecular scaffolds and functional groups is a critical determinant of a drug candidate's ultimate success. Carbamates, a versatile class of organic compounds, have garnered significant attention for their utility as isosteres for amides and esters, offering improved stability and bioavailability.[1][2] This guide provides a detailed comparative analysis of two related carbamate structures: 2-Hydroxyethyl 1-Hexylcarbamate and Ethyl Hexylcarbamate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth look at their physicochemical properties, potential therapeutic applications, and the underlying chemical principles that dictate their behavior.

At a Glance: Key Structural and Physicochemical Distinctions

The fundamental difference between 2-Hydroxyethyl 1-Hexylcarbamate and Ethyl Hexylcarbamate lies in the substitution on the carbamate's oxygen atom. While Ethyl Hexylcarbamate possesses a simple ethyl group, 2-Hydroxyethyl 1-Hexylcarbamate incorporates a 2-hydroxyethyl moiety. This seemingly minor alteration has profound implications for the molecule's polarity, hydrogen bonding capacity, and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Property2-Hydroxyethyl 1-Hexylcarbamate (Predicted)Ethyl Hexylcarbamate
Molecular Weight 189.25 g/mol 159.23 g/mol
LogP (Predicted) Lower (more hydrophilic)Higher (more lipophilic)
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 42
Polar Surface Area (Predicted) HigherLower
Reactivity Potential for further derivatization at the hydroxyl groupLimited to the carbamate functionality

Note: Predicted values for 2-Hydroxyethyl 1-Hexylcarbamate are based on the additive properties of the 2-hydroxyethyl group to the hexylcarbamate core.

The Influence of the 2-Hydroxyethyl Group: A Deeper Dive

The introduction of a primary alcohol in 2-Hydroxyethyl 1-Hexylcarbamate is the single most important structural modification influencing its properties relative to Ethyl Hexylcarbamate.

Increased Hydrophilicity and its Consequences: The hydroxyl group significantly increases the polarity and water solubility of the molecule. This can have several effects on its potential as a drug candidate:

  • Altered Absorption and Distribution: Increased hydrophilicity may lead to different absorption characteristics, potentially favoring oral or parenteral routes where aqueous solubility is advantageous. However, it may also hinder its ability to cross lipid-rich barriers like the blood-brain barrier.

  • Modified Metabolism: The hydroxyl group provides a new site for metabolic enzymes, such as alcohol dehydrogenases or glucuronosyltransferases, to act upon. This could lead to different metabolic pathways and clearance rates compared to Ethyl Hexylcarbamate.

  • Enhanced Formulation Options: The increased water solubility could simplify formulation development, particularly for aqueous-based delivery systems.

Enhanced Hydrogen Bonding Capacity: With an additional hydrogen bond donor and acceptor site, 2-Hydroxyethyl 1-Hexylcarbamate can engage in more extensive hydrogen bonding interactions with biological targets, such as enzymes and receptors. This could translate to:

  • Increased Binding Affinity: The potential for stronger or more numerous interactions with a target protein could lead to higher potency.

  • Improved Selectivity: The specific geometry of the hydroxyl group and its hydrogen bonding partners could contribute to greater selectivity for the intended target over off-targets.

A Handle for Prodrug Strategies: The primary alcohol of 2-Hydroxyethyl 1-Hexylcarbamate serves as a convenient attachment point for promoieties. This allows for the design of prodrugs with tailored properties, such as improved stability, targeted delivery, or controlled release. For instance, the hydroxyl group could be esterified with a labile group that is cleaved by specific enzymes at the site of action.

Potential Applications and Therapeutic Relevance

Carbamates are a well-established structural motif in a wide range of therapeutic agents, including anticancer drugs, cholinesterase inhibitors, and anticonvulsants.[1] The differing physicochemical properties of 2-Hydroxyethyl 1-Hexylcarbamate and Ethyl Hexylcarbamate suggest they may be suited for different therapeutic applications.

Ethyl Hexylcarbamate and its analogs, with their greater lipophilicity, may be more suitable as:

  • CNS-acting agents: The ability to cross the blood-brain barrier is crucial for drugs targeting the central nervous system.

  • Antimicrobial agents: Lipophilicity can facilitate the penetration of microbial cell membranes.

2-Hydroxyethyl 1-Hexylcarbamate , with its enhanced hydrophilicity and hydrogen bonding potential, could be explored for:

  • Targeting enzymes with polar active sites: The hydroxyl group could form key interactions within a hydrophilic binding pocket.

  • Development of soluble prodrugs: As discussed, the hydroxyl group is a prime site for prodrug modification to enhance solubility and tailor pharmacokinetic profiles.[3]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences between these two compounds, a series of standardized experimental protocols should be employed.

Protocol 1: Determination of Physicochemical Properties

Objective: To quantitatively measure the lipophilicity (LogP) and aqueous solubility of 2-Hydroxyethyl 1-Hexylcarbamate and Ethyl Hexylcarbamate.

Methodology: Shake-Flask Method for LogP Determination

  • Preparation of Solutions: Prepare a stock solution of each carbamate in n-octanol (pre-saturated with water).

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with an equal volume of water (pre-saturated with n-octanol).

  • Equilibration: Shake the funnel vigorously for 10 minutes to allow for partitioning of the solute between the two phases. Allow the layers to separate completely.

  • Quantification: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the carbamate in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Methodology: Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of each solid carbamate to a known volume of phosphate-buffered saline (PBS, pH 7.4) in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved carbamate using a validated analytical method (e.g., HPLC with a standard curve).

Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To compare the metabolic stability of 2-Hydroxyethyl 1-Hexylcarbamate and Ethyl Hexylcarbamate in the presence of liver microsomes.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH (as a cofactor for cytochrome P450 enzymes), and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Add a known concentration of the test compound (either 2-Hydroxyethyl 1-Hexylcarbamate or Ethyl Hexylcarbamate) to the pre-warmed incubation mixture to start the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Visualizing the Synthetic Pathways

The synthesis of these carbamates can be achieved through several established methods. A common approach involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate.

Synthesis cluster_A Synthesis of Ethyl Hexylcarbamate cluster_B Synthesis of 2-Hydroxyethyl 1-Hexylcarbamate Hexyl_isocyanate Hexyl Isocyanate Ethyl_Hexylcarbamate Ethyl Hexylcarbamate Hexyl_isocyanate->Ethyl_Hexylcarbamate Reaction Ethanol Ethanol Ethanol->Ethyl_Hexylcarbamate Hexyl_isocyanate_B Hexyl Isocyanate Hydroxyethyl_Hexylcarbamate 2-Hydroxyethyl 1-Hexylcarbamate Hexyl_isocyanate_B->Hydroxyethyl_Hexylcarbamate Reaction Ethylene_glycol Ethylene Glycol Ethylene_glycol->Hydroxyethyl_Hexylcarbamate

Caption: Generalized synthetic routes to Ethyl Hexylcarbamate and 2-Hydroxyethyl 1-Hexylcarbamate.

Concluding Remarks

The choice between 2-Hydroxyethyl 1-Hexylcarbamate and Ethyl Hexylcarbamate in a drug discovery program will be dictated by the specific therapeutic target and the desired pharmacokinetic profile. The presence of the 2-hydroxyethyl group in the former provides a powerful tool for modulating solubility, hydrogen bonding, and metabolic stability, and offers a convenient handle for prodrug strategies. In contrast, the simpler Ethyl Hexylcarbamate offers greater lipophilicity, which may be advantageous for certain applications. A thorough experimental evaluation of their physicochemical and biological properties, as outlined in this guide, is essential for making an informed decision in the pursuit of novel therapeutics.

References

  • Axios Research. Hexyl Carbamate - CAS - 2114-20-7. ([Link])

  • PrepChem.com. Synthesis of hexyl carbamate. ([Link])

  • Cheméo. Chemical Properties of Hexyl carbamate (CAS 2114-20-7). ([Link])

  • Dahl, G. A., Miller, J. A., & Miller, E. C. (1990). Weak carcinogenicity of 2-hydroxyethyl carbamate in strain A mice: indication that this is not a proximal metabolite of ethyl carbamate. Cancer letters, 50(2), 119–124. ([Link])

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273–285. ([Link])

  • Chaudhary, J., et al. (2023). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations. Request PDF on ResearchGate. ([Link])

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. ([Link])

  • CPAChem. Safety data sheet - Ethyl carbamate. ([Link])

  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Drugs of the Future, 29(4), 343. ([Link])

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 256–260. ([Link])

  • Wikipedia. Ethyl carbamate. ([Link])

  • PubChem. 2-Hydroxyethyl bis(hydroxymethyl)carbamate. ([Link])

  • Zhang, Y., et al. (2025). Ethyl carbamate induces cell death through its effects on multiple metabolic pathways. ResearchGate. ([Link])

  • AA Blocks. 2-Hydroxyethyl carbamate. ([Link])

  • INCHEM. ICSC 0314 - ETHYL CARBAMATE. ([Link])

  • PrepChem.com. Synthesis of 2-hydroxyethyl carbamate. ([Link])

  • U.S. Environmental Protection Agency. Ethyl Carbamate (Urethane). ([Link])

  • PubChem. Hexyl carbamate. ([Link])

  • PubChem. Hydroxyethyl carbamate. ([Link])

  • Google Patents.
  • Balan, C., et al. (2008). Novel routes to aminophosphonic acids: Interaction of dimethyl H-phosphonate with hydroxyalkyl Carbamates. Request PDF on ResearchGate. ([Link])

  • Food Standards Australia New Zealand. (2024). Outcome of the Assessment of 2-Hydroxyethyl Methacrylate Phosphate as a Monomer for use in the Manufacture of. ([Link])

  • LookChem. 2-Hydroxyethyl Methacrylate (HEMA) Uses in Coatings, Adhesives, and Medical Polymers. ([Link])

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. ([Link])

  • OECD. (2001). 2-Hydroxyethyl methacrylate CAS N°: 868-77-9. ([Link])

  • HEC Pharm. What is 2-hydroxyethyl methacrylate used for. ([Link])

  • Morisbak, E., Ansteinsson, V., & Samuelsen, J. T. (2015). Cell toxicity of 2-hydroxyethyl methacrylate (HEMA): The role of oxidative stress. European Journal of Oral Sciences, 123(4), 282–288. ([Link])

  • Minnetonka, Inc. 2-Hydroxyethyl Methacrylate Applications: Top Uses in Med & Industry. ([Link])

  • Riva, R., et al. (2011). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 7, 1083–1087. ([Link])

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Validation

HPLC Retention Time Standards and Analytical Workflows for 2-Hydroxyethyl 1-Hexylcarbamate

Executive Summary The quantification and retention time standardization of aliphatic carbamates present a unique analytical bottleneck in drug development and quality control. 2-Hydroxyethyl 1-hexylcarbamate is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and retention time standardization of aliphatic carbamates present a unique analytical bottleneck in drug development and quality control. 2-Hydroxyethyl 1-hexylcarbamate is a critical intermediate, yet it lacks the conjugated π -electron systems required for robust UV detection. As a Senior Application Scientist, I have structured this guide to objectively compare three orthogonal High-Performance Liquid Chromatography (HPLC) detection strategies: LC-MS/MS, Pre-column Derivatization (UV), and Evaporative Light Scattering Detection (ELSD). This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your chromatographic workflows.

The Analytical Challenge & Mechanistic Context

2-Hydroxyethyl 1-hexylcarbamate is primarily encountered as an intermediate in the non-phosgene synthesis of urea-based active pharmaceutical ingredients (APIs). Specifically, the reaction between hexylamine and ethylene carbonate forms the, which undergoes subsequent dehydration with a second amine to yield soluble epoxide hydrolase (sEH) inhibitors like 1,3-dihexylurea[1].

Because this intermediate is purely aliphatic, it exhibits negligible absorbance above 210 nm, rendering standard HPLC-UV methods highly susceptible to mobile phase background noise and gradient drift.

Pathway Hexylamine Hexylamine Intermediate 2-Hydroxyethyl 1-Hexylcarbamate Hexylamine->Intermediate Nucleophilic Addition EthyleneCarbonate Ethylene Carbonate EthyleneCarbonate->Intermediate Urea 1,3-Dihexylurea (Target API) Intermediate->Urea + Hexylamine (Dehydration)

Synthesis pathway of 1,3-dihexylurea via the 2-hydroxyethyl 1-hexylcarbamate intermediate.

Comparison of HPLC Methodologies

To establish reliable retention time standards, laboratories must choose a detection strategy that balances sensitivity, operational complexity, and matrix interference. Traditional carbamate analysis relies heavily on to bypass the lack of a UV chromophore[2].

Workflow cluster_methods HPLC Detection Strategies Sample 2-Hydroxyethyl 1-Hexylcarbamate (Aliphatic Carbamate) LCMS LC-MS/MS (High Sensitivity) Sample->LCMS Deriv Derivatization + UV (Chromophore Tagging) Sample->Deriv ELSD HPLC-ELSD (Universal Detection) Sample->ELSD Data Retention Time Validation & Quantification LCMS->Data Deriv->Data ELSD->Data

Workflow comparing LC-MS/MS, Derivatization-UV, and ELSD for aliphatic carbamate analysis.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three primary methodologies when standardizing 2-hydroxyethyl 1-hexylcarbamate.

Table 1: Methodological Performance Comparison

Analytical MethodDetection Limit (LOD)Retention Time Stability (%RSD)Linearity (R²)Operational Complexity
LC-MS/MS (ESI+) 1 - 5 ppb< 0.25%> 0.999High (Requires MS tuning)
HPLC-ELSD 1 - 5 ppm< 0.50%> 0.995Low (Universal detection)
HPLC-UV (Deriv.) 10 - 50 ppb< 0.80%> 0.998High (Pre-column reaction)

Experimental Protocols & Methodological Causality

For laboratories without access to tandem mass spectrometry, HPLC-ELSD provides the most reliable, self-validating system for routine retention time standardization. Below is the field-proven methodology, detailing the causality behind each experimental choice.

Step-by-Step Methodology: HPLC-ELSD Analysis

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (LC-MS grade Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid maintains the carbamate in a neutral state, ensuring consistent hydrophobic interaction with the stationary phase. Crucially, formic acid is fully volatile; unlike phosphate buffers, it will not precipitate in the ELSD drift tube, preventing baseline noise and detector fouling.

Step 2: Sample and Surrogate Preparation

  • Action: Spike the sample with 10 ppm of BDMC (4-bromo-3,5-dimethylphenyl-N-methylcarbamate) prior to extraction or dilution.

  • Causality: BDMC acts as an internal surrogate standard. Because it is structurally related to carbamates but elutes at a distinct retention time, it creates a self-validating system. It verifies extraction recovery and immediately flags any retention time shifts caused by column degradation or matrix effects[2].

Step 3: Chromatographic Separation

  • Action: Inject 10 µL onto an Agilent Eclipse XDB C18 column (150 x 2.1 mm, 5 µm) maintained at 40°C. Execute the gradient profile outlined in Table 2.

  • Causality: The 40°C column compartment temperature reduces mobile phase viscosity. This improves mass transfer kinetics for the aliphatic hexyl chain, minimizing peak tailing and increasing theoretical plate counts for sharper, more reproducible retention times.

Table 2: Standard Gradient Elution Profile (Reversed-Phase C18)

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.3
2.09550.3
10.010900.3
12.010900.3
12.19550.3
15.09550.3

Step 4: ELSD Detection

  • Action: Set the drift tube temperature to 50°C and nebulizer nitrogen gas pressure to 3.5 bar.

  • Causality: 50°C provides the optimal thermodynamic balance to evaporate the aqueous/organic mobile phase completely without prematurely volatilizing the semi-volatile 2-hydroxyethyl 1-hexylcarbamate analyte, thereby maximizing the signal-to-noise ratio.

Trustworthiness & System Suitability

To guarantee scientific integrity, every analytical run must pass strict System Suitability Testing (SST). Modern HPLC platforms demonstrate retention time relative standard deviations (%RSD) of [3]. If the retention time of the 2-hydroxyethyl 1-hexylcarbamate standard drifts by more than ±2.0% from the established baseline, or if the BDMC surrogate recovery falls outside the 80-120% range, the system is no longer self-validating. In such cases, the column must be flushed with 100% acetonitrile to remove strongly retained lipophilic impurities before proceeding with further analysis.

References

  • Title: Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666 Source: United States Department of Energy (OSTI.gov) URL: [Link]

  • Title: Comparing the Performance and Reliability of Waters Alliance HPLC Systems for Carbamate Analysis Source: Waters Corporation / LCMS.cz URL: [Link]

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Comparative

A Comparative Guide to Purity Validation of 2-Hydroxyethyl 1-Hexylcarbamate by GC-MS

Introduction: The Analytical Imperative for Novel Carbamates Carbamates as a chemical class present a distinct analytical challenge: thermal lability.[1][2] Many carbamates are susceptible to degradation at the elevated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Carbamates

Carbamates as a chemical class present a distinct analytical challenge: thermal lability.[1][2] Many carbamates are susceptible to degradation at the elevated temperatures typically used in Gas Chromatography (GC) injection ports, potentially breaking down into their constituent isocyanate and alcohol. This phenomenon can obscure the true purity profile of a sample, making method selection and parameter optimization critical.

This guide provides an in-depth, validated protocol for the purity determination of 2-Hydroxyethyl 1-Hexylcarbamate using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind each experimental choice, from sample preparation to data interpretation. Furthermore, we will objectively compare the GC-MS methodology with alternative techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—to provide a comprehensive framework for selecting the most appropriate analytical strategy.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Its high chromatographic resolution combined with the definitive identification capabilities of mass spectrometry makes it a cornerstone of purity analysis. The primary challenge, as noted, is mitigating the thermal degradation of the target analyte.

The Rationale for a Validated GC-MS Approach

Our objective is to develop a self-validating system. This means not only quantifying the main component but also confidently identifying any potential impurities. The choice of GC parameters is therefore a deliberate exercise in balancing analyte volatility with thermal stability. Direct analysis by GC is often preferred for its simplicity and speed, provided that decomposition can be minimized.[3]

Detailed Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Solvent Selection: Use a high-purity, volatile solvent in which the analyte is freely soluble. Dichloromethane or Ethyl Acetate are excellent starting choices.

  • Concentration: Prepare a sample solution at a concentration of approximately 1 mg/mL. This concentration is typically sufficient to achieve a strong signal for the main peak while allowing for the detection of impurities at the ~0.1% level.

  • Internal Standard (Optional, for Quantification): For precise quantification, an internal standard (e.g., a stable, non-reactive compound with similar chemical properties and a different retention time, such as Tetradecane) can be added at a known concentration.

  • Procedure:

    • Accurately weigh ~10 mg of the 2-Hydroxyethyl 1-Hexylcarbamate sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

    • If using an internal standard, add the appropriate volume of a stock solution before diluting.

    • Transfer an aliquot of the final solution to a 2 mL GC vial.

2. Instrumentation and Parameters:

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentStandard, reliable platform.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high-sensitivity electron ionization (EI) mass spectra.
Injector Type Split/SplitlessCommon and versatile. A low injection temperature is key.
Injector Temperature 220°CThis is a critical parameter. It must be high enough to ensure volatilization but low enough to minimize thermal breakdown of the carbamate.[3] A temperature ramp or a cold on-column injection could be explored if degradation is observed.[2][4]
Injection Mode Split (50:1 ratio)A split injection prevents column overloading from the high-concentration main peak and ensures sharp chromatographic peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for most standard capillary columns.
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA 5% phenyl-methylpolysiloxane phase is a general-purpose, low-polarity column suitable for a wide range of semi-polar compounds like carbamates.
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The initial temperature ensures good focusing of the analytes on the column. The ramp rate is designed to provide good separation between the main analyte and potential impurities with different boiling points.
MS Transfer Line 250°CKept hot to prevent condensation of analytes as they move from the GC to the MS.
Ion Source Temp. 230°CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range 40 - 450 amuA wide enough range to capture the molecular ion and key fragments of the target analyte and expected impurities.
Scan Mode Full ScanNecessary for identifying unknown impurities.

3. Data Analysis and Interpretation:

  • Identify the Analyte Peak: The largest peak in the chromatogram should correspond to 2-Hydroxyethyl 1-Hexylcarbamate. Confirm its identity by comparing the acquired mass spectrum with the expected fragmentation pattern. Key expected fragments would include ions corresponding to the loss of the hydroxyethyl group, the hexyl group, and other characteristic cleavages.

  • Search for Impurities: Examine all other peaks in the chromatogram. Integrate any peak that is >0.05% of the main peak area.

  • Identify Impurities: For each impurity peak, analyze its mass spectrum. Use a commercial mass spectral library (e.g., NIST) to tentatively identify the compound. Likely impurities include:

    • Hexyl Isocyanate: A common starting material.

    • Ethylene Glycol: The other primary starting material.

    • 1-Hexanol: Potential hydrolysis product.

    • Di(2-hydroxyethyl)carbamate or related compounds: From side reactions.

  • Check for Degradation: A key sign of on-column or in-injector degradation is the presence of a peak corresponding to 1-hexanol or hexyl isocyanate that has significant tailing or a peak shape inconsistent with good chromatography.[2][3]

  • Calculate Purity: Use the area percent method for an estimation of purity.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh ~10 mg of 2-Hydroxyethyl 1-Hexylcarbamate B Dissolve in 10 mL of Dichloromethane A->B C Transfer to GC Vial B->C D Inject 1 µL into GC-MS System C->D Instrument Run E Separation on HP-5ms Column D->E F Ionization (EI, 70 eV) & Mass Detection E->F G Obtain Total Ion Chromatogram (TIC) F->G Data Acquisition H Integrate All Peaks (>0.05%) G->H I Analyze Mass Spectra of Main Peak & Impurities H->I J Calculate Purity (Area % Report) I->J

Caption: Workflow for purity validation via GC-MS.

Comparative Analysis: Alternative Methodologies

No single analytical technique provides a complete picture. A robust validation strategy often involves orthogonal methods—techniques that measure the same attribute using different physical principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common alternative for carbamate analysis, precisely because it circumvents the issue of thermal degradation.[1][5] Separation occurs in the liquid phase at or near ambient temperature.

  • Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of analytes between the two phases. A UV detector is typically used for quantification, while an MS detector can provide identification.

  • Advantages:

    • No Thermal Degradation: The primary advantage, providing a more accurate representation of the sample's composition.[2]

    • Excellent for Non-Volatile Impurities: Can detect salts, polymers, or other high molecular weight impurities that would not elute from a GC column.

  • Disadvantages:

    • Lower Resolution for Volatile Impurities: May not effectively separate low-boiling point impurities like residual synthesis solvents.

    • Solvent Consumption: Generates significantly more solvent waste than GC.

Experimental Protocol Outline (HPLC-UV):

Parameter Setting
System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD), monitoring at 210 nm
Column C18 stationary phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Water and Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information and can be used for absolute quantification without the need for an analyte-specific reference standard.

  • Principle: Measures the magnetic properties of atomic nuclei (typically ¹H). The chemical shift, integration, and coupling patterns of the signals provide detailed structural information and the relative number of protons. For qNMR, a certified internal standard of known purity is added, and the analyte's concentration is determined by comparing its integral to that of the standard.

  • Advantages:

    • Absolute Quantification: Provides a direct measure of mass purity.

    • Structural Confirmation: Unequivocally confirms the structure of the main component and can help identify impurities.

    • Non-Destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Low Sensitivity: Requires significantly more sample (~5-10 mg) than GC-MS or HPLC-MS. Not suitable for trace impurity detection.

    • Signal Overlap: Complex mixtures or structurally similar impurities can lead to overlapping signals, complicating interpretation.

Experimental Protocol Outline (¹H qNMR):

Parameter Setting
Spectrometer Bruker 400 MHz or equivalent
Solvent Chloroform-d (CDCl₃) or DMSO-d₆
Internal Standard Certified reference material with non-overlapping peaks (e.g., Maleic Acid, Dimethyl sulfone)
Procedure Accurately weigh analyte and internal standard into the same vial, dissolve in deuterated solvent, and transfer to an NMR tube.
Acquisition Standard ¹H experiment with sufficient relaxation delay (D1 > 5 * T₁) to ensure accurate integration.

Data Summary: A Head-to-Head Comparison

Metric GC-MS HPLC-UV/MS ¹H qNMR
Primary Use Purity profile, volatile impurity IDPurity profile, non-volatile impurity IDAbsolute purity, structural confirmation
Sensitivity High (ng to pg level)Moderate to High (ng level)Low (mg level)
Thermal Degradation Risk High (Mitigation required)None None
Impurity Identification Excellent (via MS library)Good (via MS fragmentation)Good (requires interpretation)
Quantification Relative (Area %), requires standard for absoluteRelative (Area %), requires standard for absoluteAbsolute (with certified standard)
Speed Fast (15-30 min per run)Moderate (10-40 min per run)Slow (> 1 hour including setup)

Conclusion and Recommendation

For the routine purity validation of 2-Hydroxyethyl 1-Hexylcarbamate, GC-MS offers a rapid and highly sensitive method for identifying and semi-quantifying volatile and semi-volatile impurities. The protocol detailed in this guide provides a robust starting point, with the critical consideration being the careful optimization of the injector temperature to prevent thermal degradation. The presence of known degradation products, such as 1-hexanol, should be actively monitored as an indicator of method-induced sample alteration.

However, a comprehensive validation strategy should not rely on a single technique. We strongly recommend a multi-faceted approach :

  • Primary Purity Screen: Use the optimized GC-MS method for routine batch-to-batch analysis to check for process-related impurities and ensure consistency.

  • Orthogonal Confirmation: Employ HPLC-UV/MS to confirm the purity profile without the risk of thermal artifacts. This is especially crucial for a definitive statement of purity on a certificate of analysis.

  • Absolute Purity and Identity: For primary reference standards or lots intended for critical applications, ¹H qNMR should be used to determine the absolute mass purity and provide unequivocal structural confirmation.

By combining the speed and sensitivity of GC-MS with the thermal safety of HPLC and the quantitative power of qNMR, researchers, scientists, and drug development professionals can establish a complete and trustworthy purity profile for 2-Hydroxyethyl 1-Hexylcarbamate, ensuring the integrity and reproducibility of their work.

References

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest.
  • Gas Chromatography Methods for Carbamate Analysis: Application Notes and Protocols. (n.d.). BenchChem.
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  • Thermo Fisher Scientific Inc. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • Wang, Y., & Liu, J. (2002). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection.
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  • Mol, H. G. J., et al. (2010). Validation of the determination of organophosphorus and carbamate pesticides in milk, liver and meat using LC-MS/MS. RIKILT Wageningen UR. [Link]

  • López-Blanco, C., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A, 1094(1-2), 164-171. [Link]

  • Wang, Y., et al. (2017). GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. Atlantis Press. [Link]

  • Shi, Z., et al. (2015). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. Analytical Methods, 7(15), 6398-6405. [Link]

  • Kim, H., et al. (2013). Development and validation of analytical methods for ethyl carbamate in various fermented foods. Food Chemistry, 141(3), 2966-2972. [Link]

  • Lachenmeier, D. W., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of Chromatography B, 893-894, 110-115. [Link]

  • Lee, K., et al. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Control, 69, 132-138. [Link]

  • Wang, Y., & Liu, J. (2002). Fast gas chromatography analysis of N-carbamates with cold on-column injection. Journal of chromatographic science, 40(7), 393-9. [Link]

Sources

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